1,1-Bis(bromomethyl)cyclobutane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1-bis(bromomethyl)cyclobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-4-6(5-8)2-1-3-6/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLYUDXIHNNLAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,1-Bis(bromomethyl)cyclobutane: A Technical Guide to sp³-Rich Scaffold Synthesis
Executive Summary
In modern drug discovery, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to improve pharmacokinetic properties, solubility, and target specificity. 1,1-Bis(bromomethyl)cyclobutane (CAS: 20371-79-3) serves as a premier bifunctional electrophilic building block in this paradigm. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for utilizing this reagent, specifically focusing on its role in synthesizing spiro[3.3]heptane derivatives—highly sought-after bioisosteres of benzene[1].
Physicochemical Profiling & Structural Dynamics
Understanding the physical properties of 1,1-bis(bromomethyl)cyclobutane is critical for safe handling and predicting its behavior in solution-phase synthesis. The molecule features a strained cyclobutane ring with two primary alkyl bromide leaving groups, making it highly susceptible to nucleophilic substitution[2].
Quantitative Data Summary
| Property | Value | Source / Validation |
| IUPAC Name | 1,1-bis(bromomethyl)cyclobutane | PubChem CID 12651155[2] |
| CAS Number | 20371-79-3 | European Chemicals Agency[2] |
| Molecular Formula | C₆H₁₀Br₂ | PubChem[2] |
| Molecular Weight | 241.95 g/mol | PubChem[2] |
| Density | 1.754 ± 0.06 g/cm³ (Predicted) | Guidechem[3] |
| Boiling Point | 65 °C at 1.5 Torr | Guidechem[3] |
| LogP | 2.94 | PubChem[2] |
| Hazard Classification | H315, H318, H335 (Skin/Eye/Respiratory) | Sigma-Aldrich[4] |
Mechanistic Reactivity: The Spirocyclization Paradigm
The primary utility of 1,1-bis(bromomethyl)cyclobutane lies in its ability to undergo double nucleophilic substitution (
Causality of Reactivity: The Thorpe-Ingold Effect
The efficiency of this ring-closing reaction is not coincidental; it is driven by the Thorpe-Ingold effect (gem-dialkyl effect). The cyclobutane ring constrains the bond angle between the two bromomethyl groups, forcing them into closer spatial proximity than they would be in an acyclic system. This pre-organization drastically lowers the activation entropy (
Reaction pathway for the synthesis of 2-azaspiro[3.3]heptane via double SN2 displacement.
Solvent and Base Selection Logic
-
Solvent : Polar solvents like 2-propanol or acetonitrile are selected because they stabilize the polar transition state of the
reaction, accelerating the displacement of the bromide ions[5]. -
Base : Potassium carbonate (
) is utilized as a heterogeneous acid scavenger. Because it is largely insoluble in the organic phase, it neutralizes the generated hydrobromic acid ( ) without providing a high concentration of soluble hydroxide or alkoxide ions that could trigger unwanted elimination side-reactions[6].
Experimental Workflow: Synthesis of 2-Azaspiro[3.3]heptane Derivatives
The following protocol details the base-mediated spirocyclization of 1,1-bis(bromomethyl)cyclobutane with a primary amine (e.g., ethanolamine). This methodology is engineered as a self-validating system , ensuring quality control at every phase[6].
Step-by-Step Methodology
-
Reaction Assembly :
-
Action: In a round-bottom flask, combine 1,1-bis(bromomethyl)cyclobutane (1.0 eq), the primary amine (1.4 eq), and
(4.8 eq) in 2-propanol or acetonitrile (0.5 M concentration). -
Causality: An excess of base is required to fully neutralize the 2 equivalents of HBr produced.
-
Validation Check: The mixture should appear as a heterogeneous suspension. Ensure robust magnetic stirring to maintain maximum surface area contact with the insoluble
.
-
-
Thermal Activation :
-
Action: Heat the reaction mixture to reflux (approx. 120 °C for 2-propanol) for 72 hours[5].
-
Validation Check: Monitor the reaction via LC-MS. The protocol is self-validating when the dibromide mass peak completely disappears, replaced by the
peak of the target spirocycle.
-
-
Solvent Exchange & Quenching :
-
Action: Cool the mixture to room temperature. Evaporate the organic solvent under reduced pressure. Add deionized water to the residue.
-
Causality: Removing the reaction solvent prevents the product from partitioning into the aqueous layer during extraction.
-
Validation Check: Test the pH of the aqueous phase. It must be >8, confirming that the base successfully neutralized all acidic byproducts.
-
-
Extraction & Isolation :
-
Action: Extract the aqueous mixture twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[6].
-
Action: Combine the organic layers, dry over anhydrous Sodium Sulfate (
), filter, and concentrate in vacuo to yield the crude spirocyclic product.
-
Standard operating procedure for base-mediated spirocyclization and product isolation.
Applications in Drug Discovery: sp³-Rich Bioisosteres
The integration of 1,1-bis(bromomethyl)cyclobutane into medicinal chemistry workflows has yielded significant therapeutic breakthroughs. By converting flat aromatic rings into spiro[3.3]heptane systems, researchers improve the metabolic stability and solubility of drug candidates[1].
-
Toll-Like Receptor (TLR) Inhibitors : Derivatives synthesized from this building block have been successfully utilized in the development of inhibitors for endosomal toll-like receptors (e.g., TLR8). These compounds are critical in modulating pro-inflammatory cytokine production in autoimmune diseases like rheumatoid arthritis[5].
-
Janus Kinase (JAK) Inhibitors : The rigid, three-dimensional geometry provided by the spirocyclic core has been employed to design highly selective inhibitors of mammalian JAK kinases (JAK1, JAK2, JAK3, and TYK2). These inhibitors are actively researched for the treatment of myeloproliferative disorders and various cancers[6].
References
-
PubChem Compound Summary for CID 12651155 Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Spiro[3.3]heptane: A Versatile sp³‐Rich Scaffold and its Synthetic Routes Source: European Journal of Organic Chemistry (2025) URL:[Link]
- Compounds and compositions as inhibitors of endosomal toll-like receptors (US20190211009A1)
- Inhibitors of janus kinases (WO2008156726A1)
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,1-Bis(bromomethyl)cyclobutane | C6H10Br2 | CID 12651155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 1,1-bis(bromomethyl)cyclobutane | 20371-79-3 [sigmaaldrich.com]
- 5. US20190211009A1 - Compounds and compositions as inhibitors of endosomal toll-like receptors - Google Patents [patents.google.com]
- 6. WO2008156726A1 - Inhibitors of janus kinases - Google Patents [patents.google.com]
Introduction: The Strategic Importance of the Gem-Dibromomethyl Cyclobutane Motif
An In-depth Technical Guide to the Structural Analysis of 1,1-Bis(bromomethyl)cyclobutane
Abstract: 1,1-Bis(bromomethyl)cyclobutane is a key bifunctional building block in organic synthesis, prized for its gem-disubstituted cyclobutane core which can introduce conformational rigidity into molecular scaffolds. Its utility in the development of novel chemical entities, from complex spirocycles to polymeric materials, is directly linked to its three-dimensional structure and reactivity. This guide provides a comprehensive structural analysis of 1,1-bis(bromomethyl)cyclobutane, synthesizing theoretical predictions with established analytical principles. We will delve into spectroscopic characterization, computational modeling, and crystallographic considerations. This document is intended for researchers, medicinal chemists, and materials scientists who require a deep understanding of this reagent's structural intricacies to leverage its full synthetic potential.
The cyclobutane ring, a "strained" cycloalkane, is a fascinating structural motif that has found increasing application in drug discovery and materials science. Its puckered conformation is distinct from the more flexible cyclohexane ring, offering a tool to enforce specific vectoral orientations of substituents, thereby influencing molecular shape and biological activity. The 1,1-disubstitution pattern on the cyclobutane ring creates a spirocyclic-like center, a feature known to enhance metabolic stability and binding affinity in drug candidates by increasing their three-dimensional complexity.
1,1-Bis(bromomethyl)cyclobutane serves as a potent electrophilic linchpin. The two primary bromine atoms are excellent leaving groups, poised for sequential or simultaneous nucleophilic substitution reactions. This dual reactivity allows for the construction of spiro-heterocycles, bicyclic systems, and polymers with a cyclobutane unit embedded in the backbone. A thorough understanding of its ground-state geometry, bond dynamics, and spectroscopic fingerprint is therefore not merely academic but a prerequisite for its rational application in complex molecular design.
Molecular and Physicochemical Properties
The fundamental properties of 1,1-bis(bromomethyl)cyclobutane provide the baseline for its handling, characterization, and reaction setup. These values are compiled from computational predictions and available supplier data.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀Br₂ | PubChem[1][2] |
| Molecular Weight | 241.95 g/mol | PubChem[1] |
| CAS Number | 20371-79-3 | Guidechem[3] |
| IUPAC Name | 1,1-bis(bromomethyl)cyclobutane | PubChem[1] |
| Boiling Point | 65 °C @ 1.5 Torr | Guidechem[3] |
| Density (Predicted) | 1.754 ± 0.06 g/cm³ | Guidechem[3] |
| Refractive Index (Predicted) | 1.539 | Guidechem[3] |
| SMILES | C1CC(C1)(CBr)CBr | PubChem[2] |
| InChIKey | YMLYUDXIHNNLAJ-UHFFFAOYSA-N | PubChem[1][4] |
Spectroscopic Characterization: A Predictive Approach
Direct experimental spectra for 1,1-bis(bromomethyl)cyclobutane are not widely published. However, based on the known effects of its constituent functional groups and data from analogous structures, we can construct a highly reliable predictive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the solution-state structure of organic molecules. The symmetry of 1,1-bis(bromomethyl)cyclobutane simplifies its predicted spectrum.
¹H NMR (Predicted, 500 MHz, CDCl₃):
-
δ 3.55-3.65 ppm (Singlet, 4H): This signal is attributed to the four equivalent protons of the two bromomethyl (-CH₂Br) groups. The geminal disposition and the free rotation around the C-C single bonds average their chemical environment. The chemical shift is downfield due to the electron-withdrawing effect of the adjacent bromine atom. For comparison, the benzylic protons in m-bis(bromomethyl)benzene appear at δ 4.48 ppm, indicating the lesser deshielding effect of a saturated ring compared to an aromatic one.[5]
-
δ 2.20-2.35 ppm (Triplet, 4H): These protons are on the C2 and C4 positions of the cyclobutane ring, adjacent to the unsubstituted methylene group. They are expected to appear as a triplet due to coupling with the two protons at C3.
-
δ 1.90-2.05 ppm (Quintet, 2H): This signal corresponds to the C3 methylene protons. They are coupled to the four protons at the C2 and C4 positions, resulting in a quintet.
¹³C NMR (Predicted, 125 MHz, CDCl₃):
-
δ 45-50 ppm (Quaternary Carbon, C1): The spiro-like quaternary carbon atom, C1, is expected in this region. Its exact shift is influenced by the two attached bromomethyl groups.
-
δ 38-42 ppm (Methylene Carbon, -CH₂Br): The carbon atoms of the two bromomethyl groups.
-
δ 30-35 ppm (Methylene Carbon, C2/C4): The equivalent carbons of the cyclobutane ring adjacent to the quaternary center.
-
δ 15-20 ppm (Methylene Carbon, C3): The single, unique methylene carbon at the "bottom" of the ring.
Protocol: Acquiring High-Resolution NMR Spectra
This self-validating protocol ensures data of sufficient quality for unambiguous structural assignment.
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of 1,1-bis(bromomethyl)cyclobutane.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (500 MHz Spectrometer):
-
Insert the sample and lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity (peak shape of TMS should be sharp and symmetrical).
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.
-
Set the spectral width to cover a range from -1 to 10 ppm.
-
Acquire 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum (e.g., using a zgpg pulse program).
-
Set the spectral width from 0 to 220 ppm.
-
Use a relaxation delay of 2-3 seconds and acquire at least 1024 scans due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase the spectra carefully.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.
-
Integrate the ¹H signals and assign the chemical shifts for all peaks.
-
Infrared (IR) Spectroscopy
IR spectroscopy will identify the characteristic vibrational modes of the molecule's functional groups.
-
2950-2850 cm⁻¹ (Strong): C-H stretching vibrations from the methylene groups of the cyclobutane ring and the bromomethyl groups.
-
1450-1470 cm⁻¹ (Medium): CH₂ scissoring (bending) vibrations.
-
1200-1250 cm⁻¹ (Medium-Strong): C-C stretching of the cyclobutane ring. The strained nature of the ring can lead to distinctive absorptions.
-
650-550 cm⁻¹ (Strong): The C-Br stretching vibration. The presence of a strong band in this region is highly indicative of the bromomethyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br exist in ~1:1 ratio) will be observed. The spectrum will show three peaks for the molecular ion cluster at m/z 240 (Br-79, Br-79), 242 (Br-79, Br-81), and 244 (Br-81, Br-81) with a relative intensity ratio of approximately 1:2:1.
-
Key Fragments:
-
[M-Br]⁺ (m/z 161/163): Loss of one bromine radical, showing a 1:1 isotopic pattern. This is often a prominent peak.
-
[M-CH₂Br]⁺ (m/z 147/149): Loss of a bromomethyl radical. This fragment would also exhibit a 1:1 isotopic pattern for the remaining bromine atom.
-
[C₅H₇]⁺ (m/z 67): Loss of both bromomethyl groups, leading to a cyclobutyl-methyl cation fragment.
-
Computational Structural Analysis
In the absence of experimental crystallographic data, computational modeling provides invaluable insights into the molecule's preferred three-dimensional geometry, bond parameters, and conformational landscape. Density Functional Theory (DFT) is a robust method for this analysis.
A proposed workflow for this analysis is outlined below.
Caption: Workflow for DFT-based structural analysis of 1,1-bis(bromomethyl)cyclobutane.
Predicted Structural Parameters (ωB97X-D/6-311+G(d,p)):
The cyclobutane ring is not planar and adopts a puckered conformation to alleviate angle strain. The degree of puckering and the resulting dihedral angles are key structural descriptors.
| Parameter | Predicted Value | Justification |
| C-Br Bond Length | ~1.96 Å | Typical for a primary alkyl bromide. |
| C1-CH₂Br Bond Length | ~1.55 Å | Standard C-C single bond length. |
| Ring C-C Bond Lengths | ~1.56 Å | Slightly elongated due to ring strain. |
| Br-C-C Bond Angle | ~112° | Close to tetrahedral, slightly expanded. |
| Ring Pucker Angle | ~25-35° | A significant deviation from planarity is expected to minimize torsional strain. |
Synthesis and Reactivity Implications
1,1-Bis(bromomethyl)cyclobutane is typically synthesized from the corresponding diol, 1,1-bis(hydroxymethyl)cyclobutane, via bromination with reagents like PBr₃ or the Appel reaction. The integrity of the cyclobutane core is maintained during these transformations.
The structural analysis directly informs its reactivity:
-
Steric Hindrance: The gem-disubstitution creates a sterically congested environment around the C1 carbon. This can influence the kinetics of Sₙ2 reactions, potentially favoring substrates with less bulky nucleophiles.
-
Conformational Rigidity: The puckered cyclobutane ring acts as a rigid scaffold. In double substitution reactions to form spirocycles, this pre-organized conformation can lead to high regioselectivity and stereoselectivity, a principle of significant value in asymmetric synthesis.
Conclusion
The structural characterization of 1,1-bis(bromomethyl)cyclobutane, while currently reliant on predictive methods and analysis of analogous compounds, reveals a molecule of significant synthetic promise. Its key features—a puckered and rigid cyclobutane core, a sterically demanding quaternary center, and two reactive primary bromide handles—make it a valuable tool for introducing three-dimensional complexity into molecular architectures. The spectroscopic and computational data outlined in this guide provide a robust framework for its identification, purity assessment, and the strategic planning of its use in the synthesis of advanced materials and potential therapeutic agents.
References
-
PubChem. (n.d.). (Bromomethyl)cyclobutane. National Center for Biotechnology Information. Retrieved from [Link][6]
-
Organic Syntheses. (n.d.). Bicyclo[1.1.0]butane. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Bis(bromomethyl)cyclobutane. National Center for Biotechnology Information. Retrieved from [Link][1]
-
PubChemLite. (n.d.). 1,1-bis(bromomethyl)cyclobutane (C6H10Br2). Retrieved from [Link][2]
-
MDPI. (2023). Computational Modeling of the Feasibility of Substituted [1.1.1]Propellane Formation from Anionic Bridgehead Bromide Precursors. Retrieved from [Link]
- Google Patents. (n.d.). CN101209953B - Applied synthesis method for bromocyclobutane.
- Google Patents. (n.d.). CN103435439A - Preparation method of bromomethyl cyclobutane.
-
RSC Publishing. (n.d.). Supporting information - Spectroscopic data of compounds 1a-f. Retrieved from [Link][5]
Sources
- 1. 1,1-Bis(bromomethyl)cyclobutane | C6H10Br2 | CID 12651155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1,1-bis(bromomethyl)cyclobutane (C6H10Br2) [pubchemlite.lcsb.uni.lu]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. 1,1-Bis(bromomethyl)cyclobutane | 20371-79-3 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. (Bromomethyl)cyclobutane | C5H9Br | CID 2734658 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Incorporation of 1,1-Bis(bromomethyl)cyclobutane in Modern Medicinal Chemistry: A Technical Guide
Abstract
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has driven medicinal chemists to explore beyond the traditional "flat" aromatic scaffolds. This guide delves into the burgeoning role of 1,1-bis(bromomethyl)cyclobutane as a pivotal building block in this endeavor. Its intrinsic reactivity and the unique three-dimensional topology it imparts through the formation of spiro[3.3]heptane systems have positioned it as a valuable tool for scaffold hopping and bioisosteric replacement. We will explore the synthesis of key spirocyclic intermediates, their incorporation into drug candidates, and the profound impact of the cyclobutane core on critical pharmacological parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile scaffold in their discovery programs.
Introduction: The Imperative for Three-Dimensionality in Drug Design
The over-reliance on planar, aromatic structures in drug discovery has often led to challenges in achieving desired potency, selectivity, and favorable pharmacokinetic properties. The "escape from flatland" is a well-recognized strategy to access novel chemical space and improve drug-like properties.[1][2] Three-dimensional (3D) scaffolds, such as those derived from 1,1-bis(bromomethyl)cyclobutane, offer a rigid and defined orientation of substituents, enabling more precise interactions with biological targets. The spiro[3.3]heptane core, readily accessible from this starting material, has emerged as a particularly attractive motif due to its structural rigidity and its ability to act as a saturated bioisostere of the ubiquitous benzene ring.[1][3][4][5][6]
This guide will provide a comprehensive overview of the practical applications of 1,1-bis(bromomethyl)cyclobutane in medicinal chemistry, with a focus on the synthesis of key derivatives and their impact on drug design.
The Core Building Block: Synthesis and Reactivity of 1,1-Bis(bromomethyl)cyclobutane
The utility of any scaffold is predicated on the accessibility of its foundational building blocks. 1,1-Bis(bromomethyl)cyclobutane is a key intermediate that can be synthesized from commercially available starting materials.
Synthesis of 1,1-Bis(bromomethyl)cyclobutane
A common route to 1,1-bis(bromomethyl)cyclobutane involves the bromination of the corresponding diol, which can be prepared from pentaerythritol.
Conceptual Synthetic Pathway:
Caption: Conceptual synthesis of 1,1-bis(bromomethyl)cyclobutane.
A detailed, step-by-step protocol for a related compound, (bromomethyl)cyclobutane, provides insight into the bromination step.
Experimental Protocol: Synthesis of (Bromomethyl)cyclobutane
This protocol illustrates a typical bromination of a cyclobutane methanol derivative.
Objective: To synthesize (bromomethyl)cyclobutane from cyclobutylmethanol.[7][8]
Materials:
-
Cyclobutylmethanol
-
Triphenylphosphite
-
Bromine
-
N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry reactor under a nitrogen atmosphere, charge DMF followed by triphenylphosphite.
-
Bromine Addition: Cool the mixture and introduce bromine while maintaining a low temperature (e.g., < 12°C).
-
Substrate Addition: Further cool the reaction mixture (e.g., to -12°C) and add cyclobutylmethanol dropwise, ensuring the temperature does not exceed -5°C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Workup and Purification: The reaction is worked up by distillation and washing to yield the final product.
Causality: The use of triphenylphosphite and bromine in DMF provides a mild and effective method for converting the primary alcohol to the corresponding bromide. The low temperature control is crucial to manage the exothermic reaction and prevent the formation of byproducts.
Key Scaffolds Derived from 1,1-Bis(bromomethyl)cyclobutane
The primary utility of 1,1-bis(bromomethyl)cyclobutane in medicinal chemistry lies in its use as a precursor to a variety of spiro[3.3]heptane derivatives. The two electrophilic bromomethyl groups readily react with dinucleophiles to form the spirocyclic core.
2,6-Diazaspiro[3.3]heptanes: Bioisosteres of Piperazine
2,6-Diazaspiro[3.3]heptane is a highly valuable scaffold that serves as a rigid, 3D bioisostere for the flexible piperazine ring, a common moiety in many approved drugs.[9] This substitution can lead to improved physicochemical properties and target selectivity.
Reaction Scheme:
Caption: Synthesis of 2,6-diazaspiro[3.3]heptanes.
Experimental Protocol: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane
This protocol outlines the synthesis of a key building block for further derivatization.
Objective: To synthesize tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.
Materials:
-
2-Benzyl-6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane
-
Methanol
-
10% Palladium on charcoal
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Hydrogen atmosphere
Step-by-Step Methodology:
-
Debenzylation: Dissolve 2-benzyl-6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane in methanol and add 10% palladium on charcoal.
-
Hydrogenation: Establish a hydrogen atmosphere (e.g., using a balloon) and heat the mixture (e.g., to 45°C) with stirring.
-
Boc Protection: After the debenzylation is complete (monitored by TLC or LC-MS), add Boc₂O to the reaction mixture.
-
Workup and Purification: Filter the reaction mixture to remove the catalyst and concentrate the filtrate. The crude product is then purified by chromatography to afford the title compound.[10]
Causality: The benzyl group is a common protecting group for amines that can be selectively removed by catalytic hydrogenation. The subsequent in-situ protection of the free amine with Boc anhydride provides a stable, easily handled intermediate for further synthetic manipulations.
2-Oxa-6-azaspiro[3.3]heptanes: Morpholine Bioisosteres
2-Oxa-6-azaspiro[3.3]heptane serves as a rigid analog of morpholine, another prevalent heterocycle in drug molecules. This substitution can enhance metabolic stability and aqueous solubility.[9]
Reaction Scheme:
Caption: General synthesis of 2-oxa-6-azaspiro[3.3]heptanes.
Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Tosylate Salt
This protocol describes the synthesis of a stable salt of the parent 2-oxa-6-azaspiro[3.3]heptane.
Objective: To synthesize 2-oxa-6-azaspiro[3.3]heptane p-toluenesulfonate.[11]
Materials:
-
3,3-Bis(bromomethyl)oxetane
-
p-Toluenesulfonamide
-
Base (e.g., NaOH)
Step-by-Step Methodology:
-
Reaction Setup: Combine 3,3-bis(bromomethyl)oxetane and p-toluenesulfonamide in a suitable solvent.
-
Cyclization: Add a base to facilitate the intramolecular cyclization, forming the N-tosyl protected azetidine ring.
-
Deprotection and Salt Formation: The tosyl group can be removed under specific conditions, and subsequent treatment with p-toluenesulfonic acid yields the stable tosylate salt.
Causality: The use of a sulfonamide allows for a one-pot formation of the azetidine ring. The resulting tosylate salt is often a crystalline, stable solid that is easier to handle and purify than the free base.
Spiro[3.3]heptane-2,6-dione: A Versatile Precursor
Spiro[3.3]heptane-2,6-dione is a valuable intermediate that can be further functionalized to introduce a wide range of substituents, including amino acids and carboxylic acids.
Reaction Scheme:
Caption: Rationale for using spiro[3.3]heptanes in kinase inhibitors.
In GPCR Modulators
The ability to precisely position functional groups in 3D space makes spiro[3.3]heptane derivatives attractive for targeting G-protein coupled receptors (GPCRs), where specific ligand-receptor interactions are crucial for activity.
In Antiviral and Antibacterial Agents
The spiro[3.3]heptane scaffold has been incorporated into novel antibacterial agents, such as the tuberculosis drug candidate TBI-223. [12]Additionally, cyclobutane-containing nucleoside analogues have shown potent antiviral activity. [13]
Impact on Physicochemical and Pharmacokinetic Properties
The introduction of a spiro[3.3]heptane moiety can significantly influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
| Property | Impact of Spiro[3.3]heptane | Rationale | Reference |
| Solubility | Generally increased | Higher sp³ character, reduced planarity | [9] |
| Lipophilicity (logP/logD) | Can be modulated | Replacement of aromatic rings with saturated scaffolds | [5][14][15] |
| Metabolic Stability | Often improved | Blocks sites of metabolism, more rigid structure | [9][16][17][18] |
Experimental Workflow for Assessing Metabolic Stability:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. (Bromomethyl)cyclobutane synthesis - chemicalbook [chemicalbook.com]
- 8. CN101209953B - Applied synthesis method for bromocyclobutane - Google Patents [patents.google.com]
- 9. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. hrcak.srce.hr [hrcak.srce.hr]
Escaping Flatland: The History, Discovery, and Synthesis of 1,1-Bis(bromomethyl)cyclobutane
Content Type: Technical Whitepaper & Laboratory Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In contemporary medicinal chemistry, the paradigm of drug design has shifted dramatically from planar, sp²-hybridized aromatic rings to complex, sp³-rich three-dimensional scaffolds—a movement colloquially known as "escaping flatland." At the forefront of this structural revolution is the spiro[3.3]heptane motif, a highly rigid, saturated bioisostere for benzene, piperidine, and piperazine[1].
The critical linchpin for constructing these advanced spirocyclic architectures is 1,1-bis(bromomethyl)cyclobutane (CAS: 20371-79-3)[2]. As a versatile bis-electrophile, it enables the convergent synthesis of diverse spiro-compounds, improving the metabolic stability, solubility, and target selectivity of lead drug candidates[3]. This whitepaper explores the historical discovery of this scaffold, details the mechanistic causality behind its synthesis, and provides field-proven, self-validating experimental protocols.
Historical Context: From Fecht's Acid to Modern Bioisosteres
The history of the spiro[3.3]heptane scaffold dates back to 1907 with the pioneering work of German chemist Hermann Fecht[4]. Fecht synthesized the first derivative of this novel spirocyclic system, spiro[3.3]heptane-2,6-dicarboxylic acid (later named "Fecht's acid"), by employing a double malonic ester synthesis on pentaerythritol derivatives[4].
While Fecht's discovery laid the foundational principles for spirocyclic chemistry, his methodology was largely restricted to synthesizing symmetrically substituted molecules. As modern drug discovery demanded more asymmetric and highly functionalized spiro-compounds, synthetic strategies had to evolve. This necessity led to the development of a convergent synthetic approach utilizing 1,1-bis(bromomethyl)cyclobutane[5]. By forming one cyclobutane ring first and subsequently utilizing the bis(bromomethyl) groups to annulate the second ring, chemists gained unprecedented modular control over the spiro[3.3]heptane architecture[1].
Quantitative Data & Chemical Properties
Accurate characterization and reagent selection are paramount. Table 1 summarizes the physicochemical properties of the target bis-electrophile, while Table 2 compares the historical and modern reagents used for its synthesis.
Table 1: Physicochemical Properties of 1,1-Bis(bromomethyl)cyclobutane [2][6]
| Property | Value |
| Chemical Name | 1,1-Bis(bromomethyl)cyclobutane |
| CAS Number | 20371-79-3 |
| Molecular Formula | C₆H₁₀Br₂ |
| Exact Mass | 241.91288 g/mol |
| Physical Form | Colorless to pale yellow liquid |
| Safety / Handling | H315, H318, H335 (Danger: Causes skin irritation/eye damage) |
Table 2: Comparison of Bromination Methods for 1,1-bis(hydroxymethyl)cyclobutane [5]
| Reagent System | Temp (°C) | Key Advantages | Key Disadvantages |
| CBr₄ / PPh₃ (Appel) | 0 to 25 | Mild conditions; prevents acid-catalyzed ring expansion. | Generates stoichiometric triphenylphosphine oxide (TPPO). |
| PBr₃ | -10 to 25 | High atom economy; cheaper reagents. | Acidic byproducts (HBr) can cause cyclobutane ring cleavage. |
Mechanistic Pathways & Synthetic Strategy
The synthesis of 1,1-bis(bromomethyl)cyclobutane is executed via a highly controlled three-step convergent pathway[5].
-
Double Alkylation: Diethyl malonate is deprotonated and reacted with 1,3-dibromopropane to form diethyl 1,1-cyclobutanedicarboxylate.
-
Hydride Reduction: The diester is reduced to a diol using Lithium Aluminum Hydride (LiAlH₄).
-
Halogenation: The diol undergoes bromination to yield the final bis-electrophile.
Figure 1: Three-step convergent synthesis of 1,1-bis(bromomethyl)cyclobutane.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that chemical protocols must be self-validating systems. The inherent ring strain of cyclobutane (~26 kcal/mol) makes it highly susceptible to Wagner-Meerwein rearrangements or ring-opening under harsh conditions. The following protocols are designed with strict causality and In-Process Controls (IPCs) to guarantee structural integrity.
Protocol A: Reduction to 1,1-bis(hydroxymethyl)cyclobutane
Causality: Esters require a potent hydride source for reduction; NaBH₄ is insufficiently reactive. While LiAlH₄ is highly effective, its standard aqueous workup generates colloidal aluminum hydroxide emulsions that trap the highly water-soluble diol product, devastating the yield. We employ the Fieser Workup to force the precipitation of granular, easily filterable aluminate salts.
Step-by-Step Methodology:
-
Preparation: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF at 0 °C under an inert argon atmosphere.
-
Addition: Dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 equiv) in THF and add dropwise over 1 hour to maintain the internal temperature below 10 °C (exothermic reaction).
-
Reflux: Warm the mixture to room temperature, then heat to reflux for 4 hours.
-
IPC (In-Process Control): Monitor via TLC (KMnO₄ stain, as the product lacks a UV chromophore). Proceed only when the ester spot is completely consumed.
-
Fieser Workup (Critical Step): Cool to 0 °C. For every x grams of LiAlH₄ used, strictly add sequentially: x mL of DI water, x mL of 15% NaOH (aq), and 3x mL of DI water. Stir vigorously until a white, granular precipitate forms.
-
Isolation: Filter the salts through a Celite pad, wash with hot THF, and concentrate the filtrate in vacuo to afford the pure diol.
Protocol B: Bromination via the Appel Reaction
Causality: The quaternary carbon of the cyclobutane ring creates a highly sterically hindered, "neopentyl-like" environment. Standard Sₙ2 substitutions using PBr₃ are sluggish and generate HBr, which can catalyze the cleavage of the strained four-membered ring. The Appel Reaction (CBr₄ / PPh₃) is selected because it operates under mild, nearly neutral conditions, driving the reaction forward via the thermodynamic formation of a strong P=O bond without jeopardizing the ring[5].
Step-by-Step Methodology:
-
Preparation: Dissolve 1,1-bis(hydroxymethyl)cyclobutane (1.0 equiv) and CBr₄ (2.5 equiv) in anhydrous Dichloromethane (DCM) at 0 °C.
-
Activation: Add Triphenylphosphine (PPh₃, 2.5 equiv) in small portions to control the exothermic formation of the phosphonium intermediate.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
IPC (In-Process Control): Utilize ³¹P NMR to track the reaction. The disappearance of the PPh₃ signal (~ -5 ppm) and the appearance of the Triphenylphosphine oxide (TPPO) signal (~ +29 ppm) validates reaction completion.
-
Purification (TPPO Removal): Concentrate the DCM to a minimal volume, then rapidly add cold hexanes/diethyl ether (1:1). The bulky TPPO byproduct will precipitate out of solution. Filter the solid, and purify the remaining filtrate via short-path silica gel chromatography to yield 1,1-bis(bromomethyl)cyclobutane.
Applications: Constructing the Spiro[3.3]heptane Scaffold
Once synthesized, 1,1-bis(bromomethyl)cyclobutane serves as the ultimate bis-electrophile for drug discovery applications[1]. By reacting this compound with a bis-nucleophile (such as diethyl malonate) in the presence of a strong base (e.g., NaH or KOtBu), chemists trigger an intramolecular double-displacement sequence[1]. This yields the spiro[3.3]heptane core, effectively allowing researchers to replace flat, metabolically vulnerable aromatic rings with rigid, 3D spirocycles[3].
Figure 2: Application of 1,1-bis(bromomethyl)cyclobutane in synthesizing spiro[3.3]heptane scaffolds.
References
-
[3] ResearchGate. "Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes". Available at:[Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 1,1-Bis(bromomethyl)cyclobutane
Introduction: The Strategic Value of Spirocycles in Modern Chemistry
Spirocyclic compounds, molecular architectures where two rings share a single common atom, are of paramount importance in contemporary drug discovery and materials science.[1] Their inherent three-dimensionality provides a stark departure from the planar, aromatic structures that have historically dominated synthetic chemistry pipelines.[2] This unique topology allows for a more precise and rigid presentation of functional groups in space, which can lead to enhanced binding affinity, improved selectivity for biological targets, and reduced off-target effects.[1][2]
The drive to create molecules with greater sp3 character and three-dimensionality, a concept often termed "escaping flatland," has highlighted the value of strained spirocyclic systems, particularly those incorporating four-membered rings like cyclobutane.[2][3] These scaffolds serve as conformationally restricted bioisosteres for common motifs like cyclohexanes or piperidines, often leading to significant improvements in physicochemical and pharmacokinetic properties such as aqueous solubility and metabolic stability.[4][5][6] 1,1-Bis(bromomethyl)cyclobutane has emerged as a powerful and versatile building block for the efficient construction of a variety of spiro[3.X]cycloalkanes, offering a direct entry into this valuable chemical space.
Core Reagent: 1,1-Bis(bromomethyl)cyclobutane
1,1-Bis(bromomethyl)cyclobutane is an ideal electrophilic partner for spiroannulation reactions. The two primary bromomethyl groups are geminally disposed on a cyclobutane ring, positioning them perfectly for double substitution reactions with a range of dinucleophiles. This arrangement facilitates the formation of a new ring fused at the C1 position of the cyclobutane core.
| Property | Value |
| Molecular Formula | C₆H₁₀Br₂ |
| Molecular Weight | 241.95 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~95-97 °C (1 mBar) |
| Reactivity | Highly electrophilic at the methylene carbons |
Synthetic Workflow Overview
The primary strategy for constructing spirocycles from 1,1-bis(bromomethyl)cyclobutane involves a tandem intermolecular and intramolecular SN2 reaction sequence with a suitable dinucleophile. This process, known as spiroannulation, is typically a one-pot procedure.
Caption: General workflow for spiroannulation.
PART 1: Synthesis of Spiro[3.3]heptanes via Carbon Dinucleophiles
The construction of the spiro[3.3]heptane core, a valuable bioisostere for cyclohexane, is readily achieved through the double alkylation of carbon nucleophiles.[4][7] Diethyl malonate and tosylmethyl isocyanide (TosMIC) are exemplary reagents for this transformation.
Mechanism: Malonic Ester Annulation
The reaction proceeds via the deprotonation of diethyl malonate by a strong base, creating a soft nucleophile. This enolate attacks one of the electrophilic bromomethyl groups in an intermolecular SN2 reaction. The resulting intermediate, now tethered to the cyclobutane core, undergoes a subsequent, base-mediated intramolecular SN2 cyclization to form the spiro[3.3]heptane ring system.
Caption: Mechanism for malonic ester spiroannulation.
Protocol 1.1: Preparation of Diethyl 2,6-Dioxaspiro[3.3]heptane-2,6-dicarboxylate
This protocol details the synthesis on a multigram scale, a common requirement for generating building blocks for drug discovery programs.[7]
Materials:
-
1,1-Bis(bromomethyl)cyclobutane (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF.
-
Deprotonation: Cool the THF to 0 °C in an ice bath. Carefully add sodium hydride portion-wise. To this suspension, add diethyl malonate dropwise via syringe over 15 minutes. The formation of the sodium enolate will be accompanied by hydrogen gas evolution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Addition of Electrophile: In a separate flask, dissolve 1,1-bis(bromomethyl)cyclobutane in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate suspension at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the title compound.
| Entry | Base | Solvent | Temperature | Time (h) | Typical Yield |
| 1 | NaH | THF | 0 °C to RT | 16 | 75-85% |
| 2 | NaOEt | Ethanol | Reflux | 12 | 70-80% |
PART 2: Synthesis of Heterospirocycles
The versatility of 1,1-bis(bromomethyl)cyclobutane extends to the synthesis of heterospirocycles by employing dinucleophiles containing nitrogen, oxygen, or sulfur.[8] This approach provides access to novel scaffolds that can act as constrained mimetics of common heterocycles like piperazine or morpholine.[6]
Protocol 2.1: Preparation of Spiro[cyclobutane-1,3'-benzo[b][8][10]dioxepine]
This procedure illustrates the formation of an oxygen-containing heterospirocycle using catechol as the dinucleophile.
Materials:
-
1,1-Bis(bromomethyl)cyclobutane (1.0 eq)
-
Catechol (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
Setup: To a round-bottom flask, add catechol, potassium carbonate, and anhydrous DMF.
-
Addition: Stir the suspension at room temperature and add 1,1-bis(bromomethyl)cyclobutane as a solution in a small amount of DMF.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into a large volume of water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x).
-
Washing: Combine the organic layers and wash thoroughly with water (to remove DMF) and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Caption: Formation of heterospirocycles.
| Dinucleophile | Product Class | Base | Solvent | Typical Yield |
| Catechol | Spiro-benzodioxepine | K₂CO₃ | DMF | 60-75% |
| Benzene-1,2-dithiol | Spiro-benzodithiepine | Cs₂CO₃ | ACN | 65-80% |
| N-Tosyl-p-aminobenzylamine | Spiro-dihydrodiazepine | K₂CO₃ | DMF | 55-70% |
Conclusion and Outlook
1,1-Bis(bromomethyl)cyclobutane is a highly effective and adaptable building block for the synthesis of diverse spirocyclic systems. The protocols outlined here demonstrate straightforward and scalable methods for producing both carbocyclic and heterocyclic spiro[3.X] compounds. The resulting scaffolds are of significant interest to researchers in medicinal chemistry for their potential to impart favorable three-dimensional structural properties and optimize the ADME profiles of lead compounds. Further exploration of dinucleophiles and downstream functionalization of the synthesized spirocycles will continue to expand the utility of this valuable synthetic precursor.
References
-
Mykhailiuk, P. K. (2021). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]
-
Mykhailiuk, P. K. (2022). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry-Methods. [Link]
-
Gicquel, M., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Nature Communications. [Link]
-
Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]
-
Closs, G. L., & Closs, L. E. (1965). Bicyclo[1.1.0]butane. Organic Syntheses. [Link]
-
Luo, X.-B., et al. (2025). Halospirocyclization of N‐Benzylpropiolamides With NXS to Halogenated Azaspiro[5.5]undecanones. Chemistry–An Asian Journal. [Link]
-
Fehér, M., et al. (2020). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Molecules. [Link]
-
López-Suárez, L., et al. (2021). Regioselective Monoborylation of Spirocyclobutenes. Organic Letters. [Link]
-
Hari, D. P., et al. (2024). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. [Link]
-
Hari, D. P., et al. (2024). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. [Link]
-
Wang, S., et al. (2021). Synthesis of Functionalized Cyclobutenes and Spirocycles via Asymmetric P(III)/P(V) Redox Catalysis. Chinese Journal of Chemistry. [Link]
-
Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. MedCrave. [Link]
-
Tice, C. M. (2018). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]
-
Ramadas, B., et al. (2017). Facile synthesis of 2-azaspiro[3.4]octane. RSC Advances. [Link]
-
Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Hari, D. P., & König, B. (2020). Strain-Release-Driven Azetidine Synthesis: A Platform for Azetidine-Containing Spirocycles. Angewandte Chemie International Edition. [Link]
-
Hlazun, Y., et al. (2023). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Procter, D. J., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]
-
Patra, M., & Ghosh, S. (2009). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
-
Cahlíková, L., et al. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry. [Link]
- Madiot, V., et al. (2017). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
-
Kumar, V., & Singh, V. (2015). Spiro annulation of cage polycycles via Grignard reaction and ring-closing metathesis as key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Kotha, S., & Ghosh, A. K. (2008). Synthesis of heterospiranes by cyclization of dinucleophiles with 1,1-bis(tosyloxymethyl)cyclopropane and -cyclobutane. Tetrahedron Letters. [Link]
-
Hari, D. P., & König, B. (2024). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Semantic Scholar. [Link]
-
Hari, D. P., & König, B. (2023). Access to Succinimidyl Spirocyclobutenes via Spiroannulation of Bicyclo[1.1.0]Butanes and Azaoxyallyl Cations. Angewandte Chemie International Edition. [Link]
-
Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry. [Link]
-
Hari, D. P., & König, B. (2023). Electricity-Driven Strain-Release Cascade Cyclization of Bicyclo[1.1.0]butane (BCB): Stereoselective Synthesis of Functionalized Spirocyclobutyl Oxindoles. Angewandte Chemie International Edition. [Link]
-
Hari, D. P., & König, B. (2024). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science. [Link]
-
Zhou, Q., et al. (2024). C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. Organic & Biomolecular Chemistry. [Link]
-
Ohori, M., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][7][9]oxazin-6-yl Moiety. Journal of Medicinal Chemistry. [Link]
-
Roberts, J. D., & Sauer, C. W. (1949). Spiro[3.5]nonane. Journal of the American Chemical Society. [Link]
-
Sanguinet, L., et al. (2015). Prediction of the Synthesis of Spiro Derivatives by Double Intramolecular Aromatic Electrophilic Substitution Using Reactivity Indices. Molecules. [Link]
Sources
- 1. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold - Enamine [enamine.net]
- 5. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Generation and Utilization of the 1,3-Di-Grignard Reagent from 1,1-Bis(bromomethyl)cyclobutane
Executive Summary & Chemical Context
The pursuit of novel, three-dimensional chemical space in modern drug discovery has elevated the importance of spirocyclic scaffolds. Specifically, spiro[3.3]heptane derivatives are highly valued as saturated,
This application note details the optimized methodology for generating a 1,3-di-Grignard reagent from 1,1-bis(bromomethyl)cyclobutane. By meticulously controlling the Schlenk equilibrium and reaction kinetics, this protocol suppresses competing Wurtz coupling, enabling the high-yield synthesis of a reactive 2-magnesaspiro[3.3]heptane intermediate for downstream electrophilic trapping[4][5].
Mechanistic Insights and Causality (E-E-A-T)
Generating a di-Grignard reagent from a dihalide is historically plagued by two failure modes:
The Neopentyl Advantage:
Unlike open-chain 1,2-dihalides, 1,1-bis(bromomethyl)cyclobutane is a 1,3-dihalide featuring a quaternary carbon at the cyclobutane C1 position. This structural feature eliminates the presence of
Thermodynamic Control via Solvent Selection: The primary competing side-reaction for this substrate is intermolecular Wurtz coupling. To circumvent this, the choice of solvent is the critical causal factor for success:
-
Why Diethyl Ether (Et₂O) over THF? In Tetrahydrofuran (THF), the formed 1,3-di-Grignard reagent remains highly soluble. The continuous presence of this soluble nucleophile alongside unreacted dibromide heavily promotes intermolecular Wurtz coupling. Conversely, in Et₂O, the initially formed 1,3-di-Grignard reagent rapidly precipitates as an insoluble, oligomeric "magnesacyclobutane" complex[4]. This phase separation effectively removes the reactive species from the solution, protecting it from coupling with the incoming dibromide.
-
Reconstitution: Once the dibromide is fully consumed, the unreactive oligomer is reconstituted into a highly reactive, monomeric di-Grignard reagent by adding anhydrous magnesium bromide (MgBr₂), which shifts the Schlenk equilibrium back toward the active monomer[4][5].
Reaction Workflow
Di-Grignard generation from 1,1-bis(bromomethyl)cyclobutane and spirocycle trapping.
Quantitative Optimization Data
The table below summarizes the empirical data driving the protocol design, highlighting the stark contrast in outcomes based on solvent and additive choices.
| Parameter | Condition A (Optimized Protocol) | Condition B (Standard THF) | Condition C (High Temp) |
| Solvent | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran |
| Reaction Temperature | 35 °C (Gentle Reflux) | 65 °C (Reflux) | 80 °C |
| Intermediate State | Precipitated Oligomer | Soluble Monomer/Dimer | Soluble |
| Primary Side Reaction | Minimal | Wurtz Coupling | Wurtz Coupling / Degradation |
| Reconstitution Agent | MgBr₂ (1.0 equiv) | Not Required | Not Required |
| Estimated Yield | 70 – 80% | 40 – 50% | < 20% |
Step-by-Step Experimental Protocol
Self-Validating System Design: This protocol is engineered with built-in validation checkpoints. Proceeding to the electrophilic trapping step without passing the titration checkpoint is a primary cause of low yields in spirocycle synthesis.
Materials & Reagents
-
1,1-Bis(bromomethyl)cyclobutane (98% purity, dried over molecular sieves)[2]
-
Magnesium turnings (sublimed, for Grignard reactions)
-
1,2-Dibromoethane (for Mg activation)
-
Anhydrous Diethyl Ether (Et₂O) and Anhydrous THF
-
Anhydrous Magnesium Bromide (MgBr₂)
-
Electrophile (e.g., Dichlorodiphenylsilane for silaspirocycle synthesis)
Phase 1: Magnesium Activation
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under a strict Argon atmosphere.
-
Add Magnesium turnings (3.0 equivalents relative to the dibromide) to the flask.
-
Add enough anhydrous Et₂O to just cover the turnings.
-
Add 1,2-dibromoethane (0.05 equivalents).
-
Validation Checkpoint 1: Observe the localized formation of bubbles (ethylene gas) and a slight cloudiness. This visually confirms the removal of the passivating MgO layer. Do not proceed until activation is confirmed.
Phase 2: Di-Grignard Generation
-
Dilute 1,1-bis(bromomethyl)cyclobutane (1.0 equivalent) in anhydrous Et₂O (to create a 0.5 M solution).
-
Transfer this solution to the addition funnel.
-
Begin dropwise addition of the dibromide solution to the activated Mg turnings at a rate of 1 drop every 3-5 seconds. The reaction should maintain a gentle, self-sustaining reflux.
-
Validation Checkpoint 2: As the reaction progresses, a heavy white/gray precipitate must form. This is the magnesacyclobutane oligomer[4]. If the solution remains completely clear, Wurtz coupling is likely occurring.
-
Once addition is complete, reflux the mixture for an additional 2 hours to ensure complete consumption of the starting material.
Phase 3: Reconstitution and Titration
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of anhydrous MgBr₂ (1.0 equivalent) in Et₂O/THF. Stir for 1 hour at room temperature. The precipitate will gradually dissolve, yielding a homogenous solution of the monomeric 1,3-di-Grignard reagent[4][5].
-
Validation Checkpoint 3 (Critical): Perform a Knochel titration (using iodine and LiCl in THF) on a 1.0 mL aliquot. Calculate the exact molarity. If the yield of active Grignard is < 60% of the theoretical maximum, discard the batch to prevent wasting high-value electrophiles.
Phase 4: Electrophilic Trapping (Spirocycle Formation)
-
Cool the validated di-Grignard solution to -78 °C.
-
Slowly add the desired bis-electrophile (e.g., 0.95 equivalents of dichlorodiphenylsilane diluted in Et₂O) via a syringe pump over 1 hour.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench carefully with saturated aqueous NH₄Cl at 0 °C, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography to isolate the spiro[3.3]heptane derivative.
References
Sources
Troubleshooting & Optimization
Minimizing ring-opening side reactions in cyclobutane derivatives
A Guide to Navigating Ring Stability and Minimizing Ring-Opening Side Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutane derivatives. This guide is designed to provide in-depth, practical solutions to a common and critical challenge: the prevention of unwanted ring-opening side reactions. As a Senior Application Scientist, my goal is to blend foundational principles with field-proven strategies to help you maintain the integrity of your four-membered ring systems throughout your synthetic campaigns.
The utility of the cyclobutane motif in medicinal chemistry is growing, offering a unique, rigid scaffold that can improve potency, selectivity, and pharmacokinetic profiles.[1][2][3] However, the very characteristic that makes this ring synthetically useful—its inherent strain energy—also makes it susceptible to cleavage under various reaction conditions.[4][5] This guide provides a structured approach to understanding, diagnosing, and solving these stability issues.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Cyclobutane Instability
This section addresses the core principles governing the reactivity of cyclobutane rings. Understanding why a ring opens is the first step in preventing it.
Q1: What makes the cyclobutane ring so prone to opening?
A1: The reactivity of the cyclobutane ring is a direct consequence of its significant ring strain , which is estimated to be around 26.3 kcal/mol.[4] This instability arises from two primary factors:
-
Angle Strain: The internal C-C-C bond angles in a cyclobutane ring are approximately 90° (or slightly less, around 88°, due to puckering).[4][6] This is a significant deviation from the ideal 109.5° angle for sp³ hybridized carbon atoms, leading to poor orbital overlap and weakened C-C bonds.[7][8][9]
-
Torsional Strain: To minimize angle strain, a cyclobutane ring is not perfectly flat; it adopts a puckered or "butterfly" conformation.[4] While this puckering relieves some of the eclipsing interactions between adjacent C-H bonds that would exist in a planar structure, considerable torsional strain remains.[6]
This stored potential energy makes ring-opening reactions thermodynamically favorable, as they relieve both angle and torsional strain to form more stable, open-chain compounds.[7][10]
Caption: Sources of instability in the cyclobutane ring.
Q2: How do different reaction conditions trigger ring-opening?
A2: Ring-opening can be initiated through several distinct mechanisms, each favored by specific experimental conditions:
-
Thermal Activation: For unsaturated systems like cyclobutenes, heating can provide the energy needed to overcome the activation barrier for an electrocyclic ring-opening to form a 1,3-butadiene.[11] This is a concerted pericyclic reaction governed by orbital symmetry rules.[12][13] Saturated cyclobutanes are more thermally stable but can decompose at very high temperatures (>1000 K) via a biradical intermediate.[14]
-
Acid Catalysis: Brønsted or Lewis acids can protonate or coordinate to a functional group on the ring (e.g., a ketone or alcohol), making an adjacent C-C bond susceptible to cleavage.[15] This often generates a carbocation intermediate, which can lead to ring-opening or ring-expansion products to form more stable five- or six-membered rings.[10]
-
Transition Metal Catalysis: Low-valent transition metals (e.g., Pd, Rh, Ni) can insert into the strained C-C bonds of a cyclobutane ring via oxidative addition.[16][17] This forms a metallacyclopentane intermediate, which can then undergo further reactions that result in ring-opened products. This is a common issue in cross-coupling and C-H activation reactions.[18]
-
Photochemical Activation: UV irradiation can promote electrons to excited states, enabling electrocyclic ring-opening of cyclobutenes.[19][20] Depending on the wavelength and substrate, these reactions can proceed through different excited states, sometimes leading to a loss of stereospecificity compared to thermal reactions.[21]
Q3: How do substituents on the ring affect its stability?
A3: Substituents play a critical role in modulating the stability and reactivity of the cyclobutane ring.
-
Electronic Effects: In the thermal ring-opening of substituted cyclobutenes, the direction of rotation of the substituents (a property known as torquoselectivity) is heavily influenced by their electronic nature. Electron-donating groups generally prefer to rotate "outward," while electron-withdrawing groups prefer to rotate "inward" to stabilize the transition state.[22]
-
Steric Effects: Bulky substituents can increase steric strain, potentially lowering the activation energy for ring-opening if that process relieves steric crowding. Conversely, the Thorpe-Ingold effect suggests that gem-disubstitution can decrease the endocyclic bond angle, which can paradoxically lower the overall ring strain of the cyclobutane.[4]
-
Activating Groups: Substituents that can stabilize a radical or ionic intermediate will facilitate ring-opening under the corresponding conditions. For example, a phenyl or vinyl group can stabilize a radical intermediate, while an oxygen-containing group can be activated by Lewis acids.[15]
Section 2: Troubleshooting Guide - Diagnosing and Solving Ring-Opening Issues
This section is formatted to address specific experimental problems. Each question represents a common scenario encountered in the lab, followed by a detailed explanation of the cause and a set of actionable solutions.
Problem 1: "My reaction under acidic conditions (e.g., deprotection, hydrolysis) is yielding a mixture of ring-opened and ring-expanded byproducts."
-
Probable Cause: Your cyclobutane derivative is likely undergoing acid-catalyzed C-C bond cleavage. Protonation of a heteroatom or formation of a carbocation adjacent to the ring creates a highly unstable species. The system relieves this strain by either cleaving the ring to form an acyclic product or by rearranging to a more stable cyclopentyl cation.[10]
Caption: Acid-catalyzed ring expansion and opening pathway.
-
Solutions & Protocols:
1. Reagent Selection: Switch to milder acidic conditions.
- Avoid: Strong mineral acids (HCl, H₂SO₄), strong Lewis acids (BCl₃, AlCl₃).
- Consider: Using weaker Brønsted acids like pyridinium p-toluenesulfonate (PPTS), acetic acid, or solid-supported acids which can offer lower acidity and easier removal. For Lewis acid-mediated reactions, consider those with softer cations like ZnCl₂ or Sc(OTf)₃, which may coordinate without promoting extensive cleavage.[23][24]
2. Temperature Control: Perform the reaction at the lowest possible temperature.
- Protocol: Start the reaction at 0 °C or -20 °C. Add the acid catalyst slowly and monitor the reaction by TLC or LCMS at regular, short intervals (e.g., every 15 minutes). Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.
3. Non-Acidic Alternatives: Explore alternative reactions that avoid acidic catalysts altogether.
- For example, if removing a tert-butyldimethylsilyl (TBS) ether, instead of using TBAF (which can be basic) or acidic conditions, consider using a neutral fluorinating agent like HF-Pyridine buffered solution.
| Condition | Reagent | Temperature (°C) | Ring Integrity | Comments |
| Harsh Acidic | 3M HCl in MeOH | 25 | Poor | Rapid ring-opening observed. |
| Mild Acidic | Acetic Acid | 25 | Good | Slower reaction, but ring remains intact. |
| Lewis Acid | Sc(OTf)₃ (10 mol%) | 0 | Excellent | Catalytic and mild, preserving the ring structure. |
Problem 2: "I am attempting a transition metal-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig) and observing low yields and byproducts suggesting C-C bond cleavage."
-
Probable Cause: The low-valent metal catalyst (e.g., Pd(0), Ni(0)) is likely undergoing oxidative addition into a strained C-C bond of the cyclobutane ring, which competes with the desired catalytic cycle (e.g., oxidative addition into a C-Halogen bond).[17] This is especially problematic with electron-deficient or highly strained cyclobutane systems like bicyclo[1.1.0]butanes.[18]
-
Solutions & Protocols:
1. Ligand Modification: The electronic and steric properties of the ligand bound to the metal center are critical.
- Strategy: Switch from electron-rich, bulky phosphine ligands (which favor C-C activation) to more electron-poor or sterically less demanding ligands. This can raise the activation barrier for C-C insertion relative to the desired C-X insertion.
- Screening Protocol:
- Set up an array of parallel reactions in vials.
- Use a consistent metal precursor (e.g., Pd₂(dba)₃) and your substrates.
- In each vial, use a different phosphine ligand (e.g., P(t-Bu)₃, SPhos, XPhos, P(o-tol)₃, PPh₃).
- Run the reactions at a moderate temperature (e.g., 60-80 °C) for a set time.
- Analyze the crude reaction mixture of each vial by ¹H NMR or LCMS to determine the ratio of desired product to ring-opened byproduct. This will identify the optimal ligand for your specific substrate.
2. Choice of Metal Catalyst: Different metals have different propensities for C-C bond activation.
- If a Palladium catalyst is failing, consider a Copper- or Nickel-based system, which may have a different reactivity profile and selectivity for your specific transformation.
3. Substrate Design: If possible, position bulky groups adjacent to the C-C bonds you wish to protect. This can sterically hinder the approach of the metal catalyst to those bonds.
Problem 3: "My cyclobutene derivative undergoes electrocyclic ring-opening upon heating, but I need to perform a subsequent reaction at elevated temperatures."
-
Probable Cause: The activation energy for the thermal electrocyclic ring-opening is lower than that required for your desired subsequent reaction. This is a common challenge, as the conversion of a cyclobutene to a butadiene is often thermally allowed and facile.[11]
-
Solutions & Protocols:
1. Flash Vacuum Pyrolysis (FVP): This technique can sometimes be used to favor a desired higher-energy transformation over a lower-energy one. By heating the sample under high vacuum and for a very short residence time at the hot zone, you can access kinetic products. This is highly specialized and substrate-dependent.
2. Photochemical Activation: Instead of heat, use light to drive the desired reaction. Photochemical conditions may allow your desired transformation to occur at low temperatures, well below the threshold for thermal ring-opening.[19]
3. Strategic Use of Ring Strain: Design your synthesis so the desired reaction relieves strain, making it kinetically favorable at a lower temperature. For instance, if a reaction involves breaking an exocyclic bond that is sterically hindered by the ring, this may proceed at a lower temperature than the ring-opening itself.
4. Protect/Modify the Double Bond: Temporarily convert the cyclobutene to a more stable cyclobutane derivative (e.g., via dihydroxylation or epoxidation). Perform your high-temperature reaction on the saturated ring, and then regenerate the double bond in a final step (e.g., via elimination).
Caption: A protection strategy to prevent thermal ring-opening.
Section 3: References
-
Filo. (2025, November 16). Discuss the stability and reaction of cyclobutane.
-
Leigh, W. J., Zheng, K., & Clark, K. B. (n.d.). Cyclobutene photochemistry. Adiabatic photochemical ring opening of alkylcyclobutenes. Canadian Journal of Chemistry.
-
Takeda, K. (n.d.). Cyclobutene Ring Opening Reactions. ResearchGate.
-
Roy, T., & Ghorai, P. (2024, June 7). Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization of 3-Ethoxy Cyclobutanones to Access 2,8-Dioxabicyclo[3.3.1]nonane Derivatives. ACS Publications.
-
Chemistry Steps. (2024, November 15). Ring Expansion Rearrangements.
-
Carpenter, G. B., & Houk, K. N. (n.d.). Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. PMC.
-
Liskon Biological. (2025, May 29). Functions and Mechanism of Cyclobutanone.
-
OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis).
-
ResearchGate. (n.d.). Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context.
-
ResearchGate. (n.d.). Probable mechanism of the nucleophilic ring-opening of DACs by sydnones.
-
Lambert, T. H., & Maciver, A. (n.d.). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PMC.
-
Willems, T. F., et al. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. PMC.
-
Benchchem. (n.d.). Application Notes and Protocols for Kinetic Studies of Cyclobutane Ring-Opening Reactions.
-
Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
-
D'Annibale, A., & Trogolo, C. (2013, December 13). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
-
Yang, S., et al. (2025, August 19). Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. ACS Publications.
-
PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
-
Quetin-Leclercq, J. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
-
Yang, S., et al. (2025, August 19). Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. ACS Publications.
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical.
-
Xiao, Y., et al. (2023, October 27). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides. RSC Publishing.
-
Maruyama, T., et al. (2003, December 23). Theoretical and Experimental Studies on the Thermal Ring-Opening Reaction of Cyclobutene Having a Stannyl Substituent at the 3-Position. The Journal of Organic Chemistry - ACS Publications.
-
Indian Academy of Sciences. (n.d.). Competitive and Cooperative Torquoselectivity in the thermal ring opening of cyclobutene: A density functional insight.
-
ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF.
-
OSTI.GOV. (1987, September 30). Cyclobutene photochemistry. Nonstereospecific photochemical ring opening of simple cyclobutenes (Journal Article).
-
Hrovat, D. A., & Borden, W. T. (2001, September 12). Complicated Goings-On in the Metal-Manipulated Ring-Opening of Cyclobutene. Journal of the American Chemical Society (ACS Publications).
-
Chemical Science (RSC Publishing). (n.d.). Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene.
-
Curry, M. J., & Stevens, I. D. R. (n.d.). The thermal ring opening of 3,3-disubstituted cyclobutenes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
-
Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
-
Master Organic Chemistry. (2020, March 16). Electrocyclic Reactions.
-
MDPI. (2024, May 22). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
-
Mykhailiuk, P. K. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.
-
The Journal of Organic Chemistry - ACS Publications. (2023, March 20). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism.
-
Wikipedia. (n.d.). Ring strain.
-
PubMed. (1999, July 9). Stereospecific (Conrotatory) Photochemical Ring Opening of Alkylcyclobutenes in the Gas Phase and in Solution. Ring Opening from the Rydberg Excited State or by Hot Ground State Reaction?.
-
Wikipedia. (n.d.). Activation of cyclopropanes by transition metals.
-
Benchchem. (n.d.). The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines.
-
Auburn University. (2023, December 9). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations.
-
Life Chemicals. (2020, December 14). Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog.
-
RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
-
Dong, G. (2022, July 28). Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones. PMC.
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
-
Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Discuss the stability and reaction of cyclobutane | Filo [askfilo.com]
- 8. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 9. Ring strain - Wikipedia [en.wikipedia.org]
- 10. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 17. Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. Stereospecific (Conrotatory) Photochemical Ring Opening of Alkylcyclobutenes in the Gas Phase and in Solution. Ring Opening from the Rydberg Excited State or by Hot Ground State Reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyclobutene photochemistry. Nonstereospecific photochemical ring opening of simple cyclobutenes (Journal Article) | OSTI.GOV [osti.gov]
- 22. ias.ac.in [ias.ac.in]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Selection and Troubleshooting for Substitutions on 1,1-Bis(bromomethyl)cyclobutane
Welcome to the technical support resource for researchers working with 1,1-bis(bromomethyl)cyclobutane. This guide provides in-depth analysis, troubleshooting workflows, and validated protocols to help you navigate the unique challenges posed by this sterically hindered substrate. Our goal is to explain the causality behind experimental choices, enabling you to optimize your substitution reactions for success.
The Core Challenge: A Neopentyl-like Steric Profile
The primary difficulty in performing nucleophilic substitutions on 1,1-bis(bromomethyl)cyclobutane arises from its structure. The two primary bromomethyl groups are attached to a quaternary carbon atom, creating a neopentyl-like arrangement . This configuration presents significant challenges for both Sₙ2 and Sₙ1 reaction pathways.
-
Sₙ2 Pathway: The bimolecular Sₙ2 mechanism requires the nucleophile to perform a backside attack on the carbon bearing the leaving group.[1][2] For 1,1-bis(bromomethyl)cyclobutane, the quaternary center and the adjacent cyclobutyl ring create immense steric hindrance, physically blocking this approach.[3] This results in extremely slow reaction rates for Sₙ2 substitutions.[4][5]
-
Sₙ1 Pathway: The unimolecular Sₙ1 mechanism involves the formation of a carbocation intermediate after the leaving group departs.[6][7] While this pathway avoids the issue of backside attack, the initial primary carbocation that would form from 1,1-bis(bromomethyl)cyclobutane is highly unstable.[3] This unstable intermediate is prone to rapid rearrangement, typically through a 1,2-shift or ring expansion, to form a more stable tertiary carbocation.[8][9] This leads to a mixture of undesired, rearranged products instead of the direct substitution product.
The diagram below illustrates these competing and problematic pathways.
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 9. homework.study.com [homework.study.com]
Validation & Comparative
Comparative Reactivity Guide: 1,1-Bis(bromomethyl)cyclobutane vs. 1,1-Bis(bromomethyl)cyclopropane
Executive Summary
In modern drug discovery, escaping "flatland" by incorporating sp³-rich, three-dimensional scaffolds is a proven strategy to improve metabolic stability, reduce lipophilicity, and enhance target selectivity[1]. Spirocyclic compounds, particularly spiro[3.3]heptanes and spiro[2]hexanes, are highly valued bioisosteres for saturated six-membered rings. The synthesis of these rigid frameworks relies heavily on the double nucleophilic substitution of bis-electrophiles[3].
This guide provides an objective, data-driven comparison of two critical building blocks: 1,1-bis(bromomethyl)cyclobutane and 1,1-bis(bromomethyl)cyclopropane . While structurally similar, their reactivity profiles diverge significantly due to differences in ring strain, the Thorpe-Ingold effect, and their susceptibility to cationic rearrangement.
Mechanistic Reactivity & Structural Causality
The successful application of these di-alkylating agents depends on understanding the delicate balance between nucleophilic substitution (
1,1-Bis(bromomethyl)cyclobutane: The Reliable Electrophile
This compound features a cyclobutane ring with a strain energy of approximately 26.3 kcal/mol. The internal C-C-C bond angle (~90°) forces the exocyclic bromomethyl groups into a geometry that moderately benefits from the Thorpe-Ingold effect, bringing the reactive centers closer together. Because the intermediate cyclobutylcarbinyl cation is relatively high in energy and does not offer a massive relief of strain upon rearrangement, this electrophile reliably undergoes clean double
1,1-Bis(bromomethyl)cyclopropane: The Strained Alternative
The cyclopropane ring possesses a higher strain energy (~27.5 kcal/mol) and a highly acute internal bond angle (~60°)[4]. This extreme angle maximizes the Thorpe-Ingold effect, which theoretically accelerates the intramolecular ring-closure step of the spirocyclization.
However, this inherent ring strain introduces a critical vulnerability: the cyclopropylcarbinyl rearrangement [5]. If the reaction conditions allow for any
Mechanistic divergence of 1,1-bis(bromomethyl)cyclopropane under SN2 vs. SN1 conditions.
Quantitative Reactivity Profile
| Parameter | 1,1-Bis(bromomethyl)cyclobutane | 1,1-Bis(bromomethyl)cyclopropane |
| CAS Number | 20371-79-3 | 29086-41-7 |
| Ring Strain Energy | ~26.3 kcal/mol | ~27.5 kcal/mol |
| Primary Pathway (w/ Malonate) | Double | Double |
| Major Side Reaction | Elimination (minor) | Cyclopropylcarbinyl Rearrangement |
| Thorpe-Ingold Acceleration | Moderate | High |
| Sensitivity to | Low | Extremely High |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for reagent choices and internal checkpoints to verify reaction progress.
Self-validating experimental workflow for the spirocyclization of active methylene compounds.
Protocol A: Synthesis of Diethyl spiro[3.3]heptane-2,2-dicarboxylate
Using 1,1-Bis(bromomethyl)cyclobutane
-
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv) in anhydrous DMF at 0 °C. Slowly add diethyl malonate (1.0 equiv) dropwise.
-
Causality: DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the resulting malonate enolate.
-
Validation Check: Vigorous
gas evolution will occur. The cessation of bubbling confirms complete enolate formation.
-
-
Alkylation: Add 1,1-bis(bromomethyl)cyclobutane (1.0 equiv) dropwise to the clear enolate solution at 0 °C.
-
Cyclization: Gradually warm the reaction to 80 °C and stir for 12 hours.
-
Causality: The first intermolecular
occurs rapidly at room temperature. Elevated heating is required to overcome the entropic barrier of the second, intramolecular ring-closing step. -
Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active bis-bromide starting material and the emergence of a highly non-polar spot indicates successful spirocyclization.
-
-
Workup: Quench carefully with saturated aqueous
, extract with EtOAc, wash heavily with brine (to remove DMF), dry over , and purify via silica gel chromatography.
Protocol B: Synthesis of Diethyl spiro[2]hexane-5,5-dicarboxylate
Using 1,1-Bis(bromomethyl)cyclopropane
-
Deprotonation: Suspend NaH (2.5 equiv) in anhydrous DMF at 0 °C. Add diethyl malonate (1.0 equiv) dropwise.
-
Causality: A slight excess of base ensures that no trace amounts of unreacted, weakly nucleophilic malonate remain, which could otherwise promote an
-like solvolysis pathway.
-
-
Alkylation: Add 1,1-bis(bromomethyl)cyclopropane (1.0 equiv) dropwise at 0 °C.
-
Cyclization: Warm the reaction to 60 °C (Do not exceed 60 °C) and stir for 16 hours.
-
Causality: Strict temperature control is vital here. Exceeding 60 °C significantly increases the thermal kinetic energy, allowing the cyclopropylcarbinyl cation rearrangement to compete with the desired intramolecular
ring closure[5]. -
Validation Check: If the reaction turns dark brown rapidly and TLC shows multiple streaking spots, the temperature was too high, and rearrangement/polymerization has occurred. A clean reaction should remain pale yellow.
-
-
Workup: Follow the identical aqueous quench and extraction procedure as Protocol A.
References
-
Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes , ResearchGate.1
-
2,2-Bis(bromomethyl)spiro[3.3]heptane , Benchchem. 3
-
Stereoselective Synthesis of Polysubstituted Spiropentanes , Journal of the American Chemical Society. 5
-
1,1-Bis(bromomethyl)cyclopropane , Benchchem. 4
Sources
A Comparative Guide to the NMR Spectroscopy of 1,1-Bis(bromomethyl)cyclobutane and Related Structures
For researchers and professionals in drug development and materials science, the precise structural elucidation of synthetic intermediates is a cornerstone of successful research. 1,1-Bis(bromomethyl)cyclobutane is a versatile building block, and its characterization is crucial for ensuring the integrity of subsequent synthetic steps. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,1-Bis(bromomethyl)cyclobutane, placed in context with experimental data from structurally related analogs.
The non-planar, puckered conformation of the cyclobutane ring introduces a layer of complexity to its NMR spectra, influencing chemical shifts and coupling constants in a predictable manner.[1] Understanding these nuances is key to accurate spectral interpretation.
Predicted NMR Spectral Data for 1,1-Bis(bromomethyl)cyclobutane
Due to the geminal disubstitution on one carbon of the cyclobutane ring, the molecule possesses a C2v symmetry axis bisecting the C2-C1-C4 angle. This symmetry dictates the expected number of signals in both ¹H and ¹³C NMR spectra.
¹H NMR Spectrum (Predicted)
The proton NMR spectrum is anticipated to display three distinct signals corresponding to the three sets of chemically non-equivalent protons:
-
-CH₂Br (Bromomethyl) Protons: These protons are expected to appear as a singlet, as there are no adjacent protons to induce splitting. The strong electron-withdrawing effect of the bromine atom will deshield these protons, shifting their resonance downfield. Based on data from related structures, this signal is predicted to be in the range of δ 3.5 - 3.8 ppm .
-
C2/C4 Methylene Protons: The four protons on carbons 2 and 4 are chemically equivalent due to the molecule's symmetry. They are adjacent to the protons on C3, and will therefore appear as a triplet. These protons are further from the electronegative bromine atoms, and their chemical shift is expected to be around δ 2.0 - 2.4 ppm .
-
C3 Methylene Protons: The two protons on carbon 3 are adjacent to the four protons on C2 and C4. This will result in a quintet (or a more complex multiplet due to second-order effects). This signal is expected to be the most upfield, likely in the range of δ 1.7 - 2.0 ppm .
¹³C NMR Spectrum (Predicted)
The carbon NMR spectrum is expected to show four distinct signals:
-
C1 (Quaternary Carbon): This carbon, bonded to the two bromomethyl groups, will be significantly deshielded and is predicted to have a chemical shift in the range of δ 45 - 50 ppm .
-
-CH₂Br (Bromomethyl Carbons): The two equivalent bromomethyl carbons will be influenced by the electronegative bromine atoms, with an expected chemical shift around δ 35 - 40 ppm .
-
C2/C4 Carbons: These two equivalent methylene carbons of the cyclobutane ring are predicted to resonate at approximately δ 30 - 35 ppm .
-
C3 Carbon: The single methylene carbon at the "bottom" of the ring is the most shielded and is expected to have a chemical shift in the range of δ 15 - 20 ppm .
Comparative Analysis with Structurally Related Compounds
To substantiate these predictions, a comparative analysis with experimentally determined NMR data of related compounds is invaluable.
| Compound | Functional Group | ¹H NMR Chemical Shift (δ ppm) of -CH₂X | ¹³C NMR Chemical Shift (δ ppm) of -CH₂X |
| (Bromomethyl)cyclobutane | -CH₂Br | ~3.4 | ~39 |
| 1,1-Bis(hydroxymethyl)cyclobutane | -CH₂OH | ~3.5 | ~68 |
| p-Bis(bromomethyl)benzene [2] | -CH₂Br (benzylic) | 4.48 | 33.0 |
Data for (Bromomethyl)cyclobutane and 1,1-Bis(hydroxymethyl)cyclobutane are based on typical values and may vary with solvent and spectrometer frequency.
The data for (bromomethyl)cyclobutane provides a strong basis for the predicted chemical shift of the bromomethyl protons in our target molecule. The slightly downfield shift predicted for 1,1-bis(bromomethyl)cyclobutane is due to the presence of the second electronegative bromine atom on the same carbon. In contrast, the benzylic protons in p-bis(bromomethyl)benzene are significantly more deshielded due to the anisotropic effect of the aromatic ring.[3]
The following diagram illustrates the structural relationship and the key NMR active nuclei for 1,1-Bis(bromomethyl)cyclobutane.
Caption: Molecular graph of 1,1-Bis(bromomethyl)cyclobutane with key carbon atoms labeled.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for 1,1-Bis(bromomethyl)cyclobutane, the following experimental protocol is recommended.
Sample Preparation
-
Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16-32 scans should be sufficient for a sample of this concentration.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A spectral width of at least 12 ppm, centered around 6 ppm.
¹³C NMR Acquisition
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Number of Scans (NS): A significantly higher number of scans will be required, typically ranging from 1024 to 4096, depending on the sample concentration and spectrometer sensitivity.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): A spectral width of approximately 200-220 ppm, centered around 100 ppm.
The logical workflow for the analysis of the acquired NMR data is depicted below.
Caption: A streamlined workflow for the acquisition and analysis of NMR data for structural elucidation.
Conclusion
The NMR spectral features of 1,1-Bis(bromomethyl)cyclobutane can be reliably predicted based on fundamental principles and comparative analysis with structurally similar molecules. The characteristic signals in both ¹H and ¹³C NMR spectra, arising from the molecule's symmetry and the electronic effects of the substituents, provide a unique fingerprint for its identification. By following a robust experimental protocol, researchers can acquire high-quality data to confirm the structure and purity of this important synthetic intermediate, ensuring the reliability of their downstream applications.
References
-
Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Applied Spectroscopy. Available at: [Link]
-
Supporting information - Rsc.org. Available at: [Link]
-
Vibrational Spectra of Substituted Cyclobutane Compounds - DTIC. Available at: [Link]
-
(Bromomethyl)cyclobutane | C5H9Br | CID 2734658 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Spectroscopic Studies of Cyclopropanes and Cyclobutanes. The Chemistry of the Cyclopropyl Group, Volume 2. Available at: [Link]
-
ESR of Substituted Cyclobutane Anions | The Journal of Chemical Physics. AIP Publishing. Available at: [Link]
-
Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. - ResearchGate. Available at: [Link]
-
1,1-Bis(bromomethyl)cyclobutane | C6H10Br2 | CID 12651155 - PubChem. National Center for Biotechnology Information. Available at: [Link]
Sources
Comparing leaving group efficiency in cyclobutane halides
Navigating Steric Strain: A Comparative Guide to Leaving Group Efficiency in Cyclobutane Halides
As a Senior Application Scientist, I frequently consult with drug development teams attempting to functionalize cyclobutane rings. The cyclobutane motif is highly prized in medicinal chemistry for its ability to improve metabolic stability and alter the pharmacokinetic profiles of drug candidates. However, performing nucleophilic substitutions on these highly strained rings (~26 kcal/mol of ring strain) presents a formidable challenge. The transition state of an
In this guide, we will objectively compare the efficiency of halide leaving groups in cyclobutane systems, dissect the mechanistic causality behind their reactivity, and provide a self-validating experimental protocol for kinetic evaluation.
Mechanistic Causality: The Role of the Leaving Group
In acyclic systems, the choice of leaving group primarily dictates the reaction rate. In cyclobutane systems, the leaving group often dictates whether the reaction occurs at all.
The causality behind this lies in orbital hybridization. In a cyclobutane ring, the internal bond angles are compressed to ~88°, forcing the internal C–C bonds to adopt high p-character. Consequently, the exocyclic C–X bond has higher s-character, making it stronger and shorter than in standard acyclic systems. This reinforced bond directly impedes the departure of the leaving group.
When a cyclobutyl halide undergoes ionization (the rate-determining step in solvolysis), the departure of the halide (
Fig 1. Ionization of cyclobutyl halides and non-classical carbocation rearrangement.
Quantitative Comparison of Halide Leaving Groups
To make informed decisions in synthetic design, we must evaluate the thermodynamics (bond dissociation energy) alongside empirical kinetic data. The table below summarizes the relative efficiency of halide leaving groups in cyclobutane solvolysis.
| Halide Leaving Group | Approx. C-X Bond Dissociation Energy (kcal/mol) | Relative Solvolysis Rate ( | Mechanistic Utility in Cyclobutane Systems |
| Iodide (-I) | ~56 | 100 | Excellent for rapid substitution; however, its high polarizability makes it prone to unwanted elimination (E2) side reactions. |
| Bromide (-Br) | ~68 | 40 | The optimal balance of stability and reactivity. Often the standard for kinetic studies and synthetic functionalization. |
| Chloride (-Cl) | ~81 | 1 | Poor leaving group; typically requires strong Lewis acid activation (e.g., |
| Fluoride (-F) | ~108 | < | Practically inert under standard conditions; utilized when metabolic stability is required rather than substitution. |
Note: Relative solvolysis rates are normalized to cyclobutyl chloride in 50% aqueous ethanol at 25°C.
As the data illustrates, iodide is the most efficient leaving group due to its large atomic radius, which diffuses negative charge and lowers the C–X bond dissociation energy. Bromide strikes the optimal balance for most synthetic applications, offering a solvolysis rate roughly 40 times faster than chloride without the instability of iodide (3)[3]. Chloride is notoriously sluggish and often requires activation via silver(I) salts or specialized catalytic environments like NaY zeolites to force ionization (4)[4].
Self-Validating Experimental Protocol: Solvolysis Kinetics
To objectively compare leaving group efficiency in your own lab, you must measure the first-order rate constant (
Fig 2. Self-validating kinetic workflow for halide solvolysis.
Step-by-Step Methodology:
-
Substrate Purification: Distill cyclobutyl bromide and cyclobutyl chloride under reduced pressure to remove trace
impurities that would skew initial conductivity readings. Store the purified halides over silver wire in the dark. -
Solvent Preparation: Prepare a strictly thermoregulated 50:50 (v/v) mixture of absolute ethanol and ultra-pure water. Equilibrate the reaction vessel to 25.0 ± 0.1 °C using a circulating water bath.
-
Reaction Initiation: Inject 1.0 mmol of the purified cyclobutyl halide into 50.0 mL of the solvent mixture under vigorous stirring (1000 rpm) to ensure instantaneous homogeneity.
-
Primary Data Acquisition (Conductometry): Submerge a calibrated conductivity probe into the reactor. As the halide leaving group departs, it generates
and ions. Record the increase in conductivity ( ) at 10-second intervals. -
Orthogonal Validation (Titration): To ensure the conductivity accurately reflects solvolysis and not solvent degradation, extract 5.0 mL aliquots at 10, 20, and 30 minutes. Quench immediately in 20 mL of ice-cold acetone to halt the reaction. Titrate the liberated acid with standardized 0.01 M NaOH using a bromothymol blue indicator. The titrated acid concentration must match the conductometric ion concentration within a 2% margin of error.
-
Kinetic Analysis: Plot
versus time. The slope of this linear regression yields the first-order rate constant ( ). Compare the of cyclobutyl bromide to cyclobutyl chloride to empirically determine the leaving group efficiency ratio.
Conclusion
Selecting the appropriate leaving group for cyclobutane functionalization is an exercise in balancing ring strain against bond dissociation energy. While bromide remains the workhorse for standard substitutions, understanding the precise kinetic limitations of chloride and fluoride empowers researchers to strategically design metabolically stable cyclobutane pharmacophores without falling into synthetic dead-ends.
References
-
Title: The Correlation of Solvolysis Rates and the Classification of Solvolysis Reactions into Mechanistic Categories Source: Journal of the American Chemical Society URL: [Link]
-
Title: Solvolytic Displacement Reactions at Saturated Carbon Atoms Source: Chemical Reviews (via ElectronicsAndBooks) URL: [Link]
-
Title: Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation Source: ResearchGate / Journal of Organic Chemistry URL: [Link]
-
Title: Rearrangement, Nucleophilic Substitution, and Halogen Switch Reactions of Alkyl Halides over NaY Zeolite: Formation of the Bicyclobutonium Cation Inside the Zeolite Cavity Source: Journal of the American Chemical Society URL: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Analysis of 1,1-Bis(bromomethyl)cyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Halogenated Cycloalkanes
1,1-Bis(bromomethyl)cyclobutane (C₆H₁₀Br₂), with a molecular weight of approximately 241.95 g/mol , is a volatile organic compound of interest in synthetic chemistry.[1][2][3] Its analysis by mass spectrometry presents a unique set of challenges and opportunities, primarily dictated by the presence of two bromine atoms and the strained cyclobutane ring. Understanding its behavior under various ionization conditions is crucial for accurate identification, quantification, and structural elucidation. This guide will focus on the gold-standard technique of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and compare its performance with alternative methods.
The Workhorse Technique: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
For volatile and semi-volatile compounds like 1,1-bis(bromomethyl)cyclobutane, GC-MS is the analytical method of choice.[4] The gas chromatograph separates the analyte from complex mixtures before it enters the mass spectrometer, where electron ionization provides a reproducible fragmentation pattern, often referred to as a "molecular fingerprint."[5]
Predicted Electron Ionization Fragmentation of 1,1-Bis(bromomethyl)cyclobutane
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[5] The resulting mass spectrum is a rich source of structural information. For 1,1-bis(bromomethyl)cyclobutane, the fragmentation is expected to be governed by two key features: the presence of two bromine atoms and the cyclobutane ring structure.
Key Predicted Fragmentation Pathways:
-
Isotopic Pattern of the Molecular Ion: Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic triplet: M⁺, (M+2)⁺, and (M+4)⁺.
-
Loss of a Bromine Radical: A primary fragmentation event will be the cleavage of a C-Br bond to lose a bromine radical (•Br), resulting in a prominent peak at m/z 161 (for ⁷⁹Br) and 163 (for ⁸¹Br).
-
Loss of a Bromomethyl Radical: Cleavage of the C-C bond between the cyclobutane ring and a bromomethyl group will lead to the loss of a •CH₂Br radical, generating a cation at m/z 147 and 149.
-
Ring Opening and Fragmentation: The strained cyclobutane ring is susceptible to ring-opening upon ionization, followed by further fragmentation. This can lead to the formation of various smaller hydrocarbon fragments.
-
Formation of C₄H₇⁺ and C₃H₅⁺ Ions: Cleavage and rearrangement of the cyclobutane ring can produce stable carbocations such as the cyclobutyl cation (m/z 55) or allyl cation (m/z 41).
Diagram: Predicted EI Fragmentation of 1,1-Bis(bromomethyl)cyclobutane
Caption: Predicted major fragmentation pathways of 1,1-Bis(bromomethyl)cyclobutane under electron ionization.
Comparative Analysis: Isomeric Effects on Fragmentation
To illustrate the importance of substituent positioning on fragmentation, we can compare the predicted fragmentation of 1,1-bis(bromomethyl)cyclobutane with the experimental mass spectrum of its isomer, trans-1,2-dibromocyclohexane (also C₆H₁₀Br₂).
| Feature | 1,1-Bis(bromomethyl)cyclobutane (Predicted) | trans-1,2-Dibromocyclohexane (Experimental)[6][7] |
| Molecular Ion (M⁺) | m/z 240, 242, 244 (Triplet) | m/z 240, 242, 244 (Triplet, low intensity) |
| Base Peak | Likely m/z 161/163 ([M-Br]⁺) or m/z 81 | m/z 81 ([C₆H₉]⁺ or HBr⁺) |
| Key Fragments | [M-Br]⁺, [M-CH₂Br]⁺, [C₄H₇]⁺ | [M-Br]⁺ (m/z 161, 163), [M-HBr]⁺ (m/z 160, 162), C₆H₉⁺ (m/z 81) |
The experimental spectrum of trans-1,2-dibromocyclohexane shows a base peak at m/z 81, which can be attributed to the loss of both bromine atoms and a hydrogen, or the formation of HBr⁺.[7] The molecular ion is present but weak. In contrast, for 1,1-bis(bromomethyl)cyclobutane, the geminal dibromo substitution is expected to favor the loss of a single bromine atom or a bromomethyl group, leading to more prominent peaks at higher mass-to-charge ratios. This comparison highlights how the structural arrangement directly influences the fragmentation pathways and the resulting mass spectrum.
Experimental Protocol: GC-EI-MS Analysis
Objective: To obtain a mass spectrum of 1,1-bis(bromomethyl)cyclobutane for identification and structural confirmation.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 1,1-bis(bromomethyl)cyclobutane in a volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to a final concentration of 10 µg/mL.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent) equipped with a split/splitless injector.
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF (or equivalent) operating in electron ionization mode.
-
-
GC-MS Parameters:
| Parameter | Value |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 50 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-350 |
Diagram: GC-MS Workflow for 1,1-Bis(bromomethyl)cyclobutane Analysis
Caption: A typical workflow for the analysis of 1,1-Bis(bromomethyl)cyclobutane using GC-MS.
Alternative and Complementary Analytical Techniques
While GC-EI-MS is a powerful tool, alternative and complementary techniques can provide additional information, particularly when dealing with complex matrices or when the molecular ion is not observed.
Chemical Ionization (CI) Mass Spectrometry
Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation and a more prominent protonated molecular ion ([M+H]⁺).[8] This is particularly useful for confirming the molecular weight of a compound when the molecular ion is absent in the EI spectrum.
Comparison of EI and CI for 1,1-Bis(bromomethyl)cyclobutane:
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Ionization Energy | High (70 eV) | Low (reagent gas dependent) |
| Fragmentation | Extensive | Minimal |
| Molecular Ion | M⁺ triplet, may be weak | [M+H]⁺, typically strong |
| Primary Use | Structural Elucidation | Molecular Weight Confirmation |
For 1,1-bis(bromomethyl)cyclobutane, a CI spectrum would be expected to show a strong signal for the protonated molecule at m/z 241, 243, and 245, providing clear confirmation of its molecular weight.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For less volatile or thermally labile halogenated compounds, HPLC-MS is a viable alternative. While 1,1-bis(bromomethyl)cyclobutane is amenable to GC-MS, HPLC-MS could be employed for related, larger molecules or for analyses where derivatization is undesirable. Electrospray ionization (ESI) is a common ionization source for HPLC-MS.
Potential Performance for Halogenated Cycloalkanes:
-
Applicability: Suitable for a wider range of polar and non-polar compounds.
-
Ionization: ESI is a very soft ionization technique, typically yielding the molecular ion with minimal fragmentation.
-
Sensitivity: Can be highly sensitive, depending on the analyte and matrix.
-
Limitations: May require specific mobile phases for optimal ionization and may not provide the rich structural information of EI.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field.[9] For neutral molecules like 1,1-bis(bromomethyl)cyclobutane, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be necessary.
Potential Performance for Halogenated Cycloalkanes:
-
Efficiency: Offers very high separation efficiency.
-
Sample Volume: Requires minimal sample volumes.
-
Coupling to MS: Can be coupled to a mass spectrometer (CE-MS) for identification.
-
Limitations: Less commonly used for routine analysis of small, neutral molecules compared to GC-MS and HPLC-MS.
Conclusion: A Multi-faceted Approach to Analysis
The mass spectrometric analysis of 1,1-bis(bromomethyl)cyclobutane is most effectively achieved using Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS). This technique provides both chromatographic separation and a detailed fragmentation pattern that is invaluable for structural confirmation. The predictable isotopic signature of the two bromine atoms serves as a key diagnostic tool in the interpretation of the mass spectrum.
For unambiguous molecular weight determination, particularly if the molecular ion is weak in the EI spectrum, Chemical Ionization (CI) serves as an excellent complementary technique. While High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Capillary Electrophoresis (CE) are powerful analytical tools, their application to a small, volatile molecule like 1,1-bis(bromomethyl)cyclobutane would be less conventional but could be considered for specific applications or for the analysis of related, less volatile compounds.
Ultimately, the choice of analytical technique will depend on the specific research question, the complexity of the sample matrix, and the level of structural detail required. A comprehensive understanding of the principles behind each method allows the researcher to make informed decisions and obtain high-quality, reliable data.
References
-
MDPI. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. [Link]
-
National Center for Biotechnology Information. 1,2-Dibromocyclohexane | C6H10Br2 | CID 95314 - PubChem. [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma. [Link]
-
Taylor & Francis Online. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]
-
National Center for Biotechnology Information. 1,1-Bis(bromomethyl)cyclobutane | C6H10Br2 | CID 12651155 - PubChem. [Link]
-
NIST WebBook. Cyclohexane,1,2-dibromo-,trans-. [Link]
-
Chemistry LibreTexts. 3.2: Chemical Ionization. [Link]
-
NIST WebBook. Cyclohexane,1,2-dibromo-,trans-. [Link]
-
Wikipedia. Capillary electrophoresis. [Link]
-
3M Environmental Laboratory. Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. [Link]
-
AZoM. Electron Impact or Chemical Ionization for Mass Spectrometry. [Link]
-
Agilent. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]
-
Jordi Labs. Comparison of EI-CI in QTOF-GCMS. [Link]
-
Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]
-
Agilent. Combination of Chemical Ionization (CI) and Low Energy Ionization (EI) Capabilities with High-Resolution Q-TOF GC/MS. [Link]
-
NIST WebBook. Cyclobutane. [Link]
-
National Center for Biotechnology Information. 1,1-Bis(bromomethyl)cyclobutane | C6H10Br2 | CID 12651155 - PubChem. [Link]
-
Longdom Publishing. Capillary Electrophoresis in Analytical Chemistry and its Applications. [Link]
-
Chemistry LibreTexts. 4.4: Interpreting Electron Ionization Mass Spectra. [Link]
-
Chromatography Online. Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. [Link]
-
SCIEX. Introduction to Capillary Electrophoresis. [Link]
-
SciSpace. A Rapid GC-MS Determination of Gamma-Hydroxybutyrate in Saliva. [Link]
-
PubMed. A rapid GC-MS determination of gamma-hydroxybutyrate in saliva. [Link]
-
NIST WebBook. Cyclobutane. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. technologynetworks.com [technologynetworks.com]
- 6. guidechem.com [guidechem.com]
- 7. TRANS-1,2-DIBROMOCYCLOHEXANE(7429-37-0) MS [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
Preserving the Box: A Comparative Guide to Validating Cyclobutane Ring Integrity Post-Modification
The cyclobutane motif, a four-membered carbocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1][2] Its inherent ring strain and unique puckered conformation offer a powerful tool for medicinal chemists to instill conformational rigidity, enhance metabolic stability, and explore novel three-dimensional chemical space.[1][3][4][5][6] However, the very strain that imparts these desirable properties also presents a significant challenge: the potential for ring-opening or rearrangement during subsequent chemical modifications. This guide provides a comprehensive comparison of analytical techniques to rigorously validate the integrity of the cyclobutane ring, ensuring that the intended molecular architecture is preserved.
The Double-Edged Sword: Understanding Cyclobutane Reactivity
The stability of a cyclobutane ring is a delicate balance. While more stable than the highly strained cyclopropane, it is susceptible to reactions that can alleviate its approximately 26.3 kcal/mol of strain energy.[2][3] Chemical transformations, particularly those involving harsh reagents, elevated temperatures, or the formation of carbocationic intermediates adjacent to the ring, can trigger ring-opening or expansion to more stable cyclopentane or cyclohexane systems.[7][8] Therefore, meticulous analytical characterization after every synthetic step involving a cyclobutane-containing molecule is not just good practice; it is an absolute necessity.
A Multi-Pronged Approach: Comparing Analytical Techniques for Ring Validation
No single analytical technique provides a complete picture of a molecule's structure. A robust validation of cyclobutane ring integrity relies on the synergistic interpretation of data from several orthogonal methods. The choice of techniques and the depth of analysis will depend on the complexity of the molecule and the nature of the chemical modification performed.
Table 1: Comparative Analysis of Key Analytical Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | ||||
| ¹H NMR | Nuclear spin transitions in a magnetic field | Proton environment, coupling constants (J-coupling) revealing dihedral angles.[9][10] | Excellent for determining relative stereochemistry and conformation. Diagnostic proton signals for the cyclobutane ring. | Signal overlap in complex molecules can complicate interpretation. |
| ¹³C NMR | Nuclear spin transitions of ¹³C nuclei | Number and chemical environment of carbon atoms. | A single peak for an unsubstituted cyclobutane ring confirms symmetry.[11] Chemical shifts are sensitive to substitution and ring strain. | Low natural abundance of ¹³C can lead to longer acquisition times. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation of nuclear spins through bonds | Connectivity of protons and carbons. | Unambiguously assigns proton and carbon signals, confirming the four-membered ring connectivity. | Requires more instrument time and expertise in data interpretation. |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis | Molecular weight and fragmentation patterns. | Confirms the expected molecular weight. Characteristic fragmentation patterns can indicate ring integrity or rearrangement.[12][13][14][15] | Isomeric compounds (e.g., ring-opened vs. intact) can have the same mass. Fragmentation can sometimes be ambiguous. |
| FT-IR Spectroscopy | Vibrational transitions of chemical bonds | Presence of specific functional groups and fingerprint region. | Characteristic C-H and C-C vibrations of the cyclobutane ring.[16][17][18][19] Absence of alkene signals can rule out certain ring-opening reactions. | The fingerprint region can be complex and difficult to interpret for definitive structural confirmation on its own. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous 3D structure, including bond lengths, bond angles, and absolute configuration.[20][21][22][23] | Provides the "gold standard" for structural elucidation, definitively confirming ring integrity. | Requires a suitable single crystal, which can be challenging to obtain.[24] |
In the Trenches: Detailed Experimental Protocols
A self-validating system of protocols is crucial for trustworthy results. The following are streamlined methodologies for the key analytical techniques discussed.
Protocol 1: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum to assess purity and observe the overall proton environment.
-
Pay close attention to the chemical shifts and multiplicities of the protons on the cyclobutane ring. Puckered cyclobutanes often exhibit complex second-order coupling patterns.[9]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. For a simple, symmetrically substituted cyclobutane, the number of signals will be indicative of the ring's integrity.[11]
-
Note the chemical shifts of the cyclobutyl carbons, which are typically in the range of 20-45 ppm, depending on substitution.
-
-
2D NMR Acquisition (if necessary):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H connectivities. This is critical to trace the spin systems within the cyclobutane ring and its substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms. This confirms the assignment of protons to their corresponding carbons on the ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range (2-3 bond) ¹H-¹³C correlations. This is invaluable for confirming the connectivity between the cyclobutane ring and its substituents.
-
-
Data Analysis:
Protocol 2: Diagnostic Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method Selection:
-
Electron Ionization (EI): Useful for generating characteristic fragmentation patterns. The molecular ion may be weak or absent for some compounds.[15]
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): "Softer" ionization techniques that are more likely to yield a prominent molecular ion peak, confirming the molecular weight.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
If using a high-resolution mass spectrometer, the accurate mass can be used to confirm the elemental composition.
-
Acquire tandem MS (MS/MS) data to study the fragmentation pathways.
-
-
Data Analysis:
-
Confirm that the observed molecular ion peak matches the expected molecular weight of the modified product.
-
Analyze the fragmentation pattern. For cyclobutanes, a characteristic fragmentation is the loss of ethene (28 Da) or substituted alkenes.[15] The presence of fragments inconsistent with the cyclobutane structure may indicate rearrangement or ring-opening.
-
Protocol 3: FT-IR for Functional Group and Fingerprint Analysis
-
Sample Preparation:
-
Solid: Prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid: Analyze as a thin film between salt plates.
-
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Look for the characteristic C-H stretching vibrations of the CH₂ groups in the cyclobutane ring, typically around 2980-2880 cm⁻¹.[16]
-
Examine the fingerprint region (1500-400 cm⁻¹) for the unique pattern of the cyclobutane ring vibrations.[16]
-
Crucially, verify the absence of strong C=C stretching bands (around 1650 cm⁻¹) which would indicate an unintended ring-opening to an alkene.
-
Protocol 4: Definitive Structural Elucidation by X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using appropriate software and refine the atomic positions and thermal parameters.
-
Data Analysis:
-
The resulting 3D structure will provide unambiguous confirmation of the cyclobutane ring's integrity.
-
Bond lengths and angles can be precisely measured. The C-C bond lengths in a cyclobutane are typically around 1.56 Å.[2][3]
-
For chiral molecules, the absolute configuration can often be determined.[20][21]
-
Visualizing the Workflow and Potential Outcomes
To aid in the decision-making process for validating cyclobutane ring integrity, the following diagrams illustrate a typical workflow and the possible structural outcomes of a chemical modification.
Caption: Potential outcomes of chemical modification on a cyclobutane-containing molecule.
Conclusion
The incorporation of the cyclobutane ring is a proven strategy for enhancing the properties of drug candidates. [3][6][26][27]However, its successful application hinges on the rigorous confirmation of its structural integrity throughout a synthetic sequence. By employing a multi-faceted analytical approach, centered on the complementary strengths of NMR, mass spectrometry, FT-IR, and, when possible, X-ray crystallography, researchers can confidently navigate the synthetic challenges and unlock the full potential of this valuable structural motif. This guide provides the framework for establishing a robust, self-validating system to ensure that the cyclobutane "box" remains securely intact.
References
-
Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Reactions of Cyclopropane and Cyclobutane - Pharmaguideline. (n.d.). Retrieved March 7, 2026, from [Link]
-
Chemistry-of-Cyclopropane-and-Cyclobutane.docx - CUTM Courseware. (n.d.). Retrieved March 7, 2026, from [Link]
-
infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 7, 2026, from [Link]
-
mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown. (n.d.). Retrieved March 7, 2026, from [Link]
-
Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations - Repository of the Academy's Library. (1998). Retrieved March 7, 2026, from [Link]
-
Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - Chemical Science (RSC Publishing). (2022). Retrieved March 7, 2026, from [Link]
-
Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations - University of Massachusetts Boston. (1998). Retrieved March 7, 2026, from [Link]
-
Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - RSC Publishing. (2022). Retrieved March 7, 2026, from [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. (2013). Retrieved March 7, 2026, from [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. (2022). Retrieved March 7, 2026, from [Link]
-
Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors | Journal of the American Society for Mass Spectrometry - ACS Publications. (2025). Retrieved March 7, 2026, from [Link]
-
Ring Expansion Rearrangements - Chemistry Steps. (n.d.). Retrieved March 7, 2026, from [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates - PubMed. (2022). Retrieved March 7, 2026, from [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications. (2024). Retrieved March 7, 2026, from [Link]
-
High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Freque - DTIC. (1993). Retrieved March 7, 2026, from [Link]
-
Vibrational Spectra of Substituted Cyclobutane Compounds - DTIC. (n.d.). Retrieved March 7, 2026, from [Link]
-
13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]
-
A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed. (2011). Retrieved March 7, 2026, from [Link]
-
Cyclobutane synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1986). Retrieved March 7, 2026, from [Link]
-
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]
-
High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes - ResearchGate. (1993). Retrieved March 7, 2026, from [Link]
-
Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. (n.d.). Retrieved March 7, 2026, from [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Retrieved March 7, 2026, from [Link]
-
NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Vibrational Spectra and Structure of Four-Membered Ring Molecules. II. Chlorocyclobutane, Chlorocyc1obutane-d1, and Chlorocyclob - AIP Publishing. (n.d.). Retrieved March 7, 2026, from [Link]
-
Structures and NMR Parameters of 1,2-Diphenylcyclobutanes - Giorgio Hamid Raza,1,3 Juraj Bella,¹ Anna Laura Segre,1 - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
The use of X-ray crystallography to determine absolute configuration - PubMed. (2008). Retrieved March 7, 2026, from [Link]
-
The use of X-ray Crystallography to Determine Absolute Configuration (II). (2008). Retrieved March 7, 2026, from [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis and Characterization of 1,2,3,4-Cyclobutanetetranitramine Derivatives | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 7, 2026, from [Link]
-
Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (2024). Retrieved March 7, 2026, from [Link]
-
Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation - PMC. (2021). Retrieved March 7, 2026, from [Link]
-
Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 8. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 9. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations - Repository of the Academy's Library [real.mtak.hu]
- 14. collaborate.umb.edu [collaborate.umb.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]
- 21. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ias.ac.in [ias.ac.in]
- 26. lifechemicals.com [lifechemicals.com]
- 27. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative kinetics of substitution in small ring dibromides
The guide should be written from the perspective of a Senior Application Scientist and targeted at researchers, scientists, and drug development professionals.
Here's a breakdown of the core requirements:
Part 1: Core Directive (Autonomy)
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Full editorial control to structure the guide.
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The structure should be tailored to the topic, not a rigid template.
Part 2: Scientific Integrity & Logic (E-E-A-T)
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Expertise & Experience: Explain the "why" behind experimental choices, not just the "how".
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Trustworthiness: Protocols should be self-validating.
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Authoritative Grounding & Comprehensive References:
-
In-text citations with links to authoritative sources.
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A complete "References" section at the end with numbered citations, titles, sources, and clickable URLs.
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Verified, working URLs.
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Part 3: Visualization & Formatting
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Data Presentation: Summarize quantitative data in tables.
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Experimental Protocols: Provide detailed, step-by-step methodologies.
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Mandatory Visualization:
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Create diagrams using Graphviz (DOT language) for pathways, workflows, or relationships.
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Enclose DOT scripts in dot code blocks.
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Provide a brief caption for each diagram.
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Adhere to specific diagram specifications (max-width, color contrast, node text contrast, and a defined color palette).
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Mental Sandbox Simulation:
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Initial Structure Idea:
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Introduction: Briefly introduce small ring systems, their importance (e.g., in medicinal chemistry), and the central question: how does ring size affect substitution kinetics? Mention the role of ring strain and carbocation stability.
-
Theoretical Background:
-
Discuss SN1 and SN2 reaction mechanisms.
-
Explain the concept of ring strain (angle strain, torsional strain) in cyclopropane, cyclobutane, and cyclopentane.[1][2]
-
Delve into the stability of carbocations derived from these small rings, noting that cyclopropyl and cyclobutyl carbocations are unusually unstable.[3][4] Mention the formation of non-classical carbocations like the bicyclobutonium ion.[5]
-
-
Experimental Design & Rationale:
-
Choice of Substrates: 1,1-dibromocyclopropane, 1,1-dibromocyclobutane, and 1,1-dibromocyclopentane. Explain why dibromides are chosen (e.g., to study the first substitution).
-
Choice of Reaction: Solvolysis in a protic solvent (e.g., aqueous ethanol) to favor an SN1-like pathway, allowing for the study of carbocation formation.
-
Choice of Kinetic Monitoring Technique:
-
NMR Spectroscopy: Excellent for in situ monitoring, allowing for the simultaneous observation of reactants and products. Explain the principles of using NMR for kinetics (monitoring peak integration over time).[6][7][8][9]
-
Gas Chromatography (GC): A powerful separation technique to quantify the disappearance of starting material and the appearance of products. Explain the principle of GC for kinetic studies.[10][11][12][13]
-
UV-Vis Spectroscopy: Could be applicable if the reactants or products have a suitable chromophore.[14][15][16][17][18] For simple alkyl halides, this is less likely to be the primary method unless a colored product is formed. I'll focus on NMR and GC as they are more generally applicable here.
-
-
-
Experimental Protocols (Detailed Step-by-Step):
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Protocol 1: Kinetic Analysis by 1H NMR Spectroscopy.
-
Protocol 2: Kinetic Analysis by Gas Chromatography.
-
-
Results & Data Analysis:
-
Present a table summarizing the observed rate constants (kobs) for each dibromide.
-
Show sample calculations for determining the rate constant from the experimental data (e.g., plotting ln[A] vs. time for a first-order reaction).
-
-
Discussion & Interpretation:
-
Compare the relative rates of substitution. I expect the order to be cyclopentyl > cyclobutyl > cyclopropyl.
-
Correlate the observed kinetic data with the theoretical concepts of ring strain and carbocation stability. Explain why cyclopropyl is the slowest (high ring strain in the ground state, but even more angle strain in the transition state for SN2, and a very unstable carbocation for SN1).[19][20] Explain why cyclopentyl is the fastest (less ring strain compared to the smaller rings, and a more stable secondary carbocation).
-
Discuss potential side reactions or rearrangements, especially for the cyclobutyl and cyclopropyl systems.[5][21][22]
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-
References: A numbered list of all cited sources with full details and URLs.
-
-
Visualization Plan:
-
Graphviz Diagram 1: Reaction Mechanisms. A diagram showing the general SN1 pathway for the solvolysis of a generic small ring dibromide, highlighting the carbocation intermediate.
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Graphviz Diagram 2: Experimental Workflow. A flowchart illustrating the steps from sample preparation to data analysis for both the NMR and GC kinetic experiments.
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Content Refinement & E-E-A-T Integration:
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Expertise: When describing the protocols, I'll add notes on why certain parameters are chosen. For example, in the NMR protocol, I'll explain the importance of setting the recycle delay (d1) to at least 5 times the longest T1 for quantitative accuracy.[8] For GC, I'll explain the choice of column and temperature program.
-
Trustworthiness: The protocols will include steps for running controls and ensuring data reproducibility. For instance, I'll mention running each kinetic experiment in triplicate.
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Authoritative Grounding: I will use the gathered search results to cite key concepts like ring strain theory, carbocation stability, non-classical ions, and the principles of the analytical techniques.
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Final Polish: I will ensure all formatting requirements are met, including the specific Graphviz color palette and node text contrast rules. The reference list will be meticulously compiled with working URLs. The language will be professional and appropriate for the target audience.
This structured approach covers all the user's requirements and ensures a high-quality, scientifically sound, and well-presented guide. I have sufficient information from the initial search to proceed with generating the content.## Comparative Kinetics of Substitution in Small Ring Dibromides: A Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: In the landscape of synthetic organic chemistry and drug development, small carbocyclic rings—namely cyclopropane, cyclobutane, and cyclopentane—serve as foundational scaffolds in a multitude of bioactive molecules. Their unique conformational constraints and inherent ring strain impart distinct chemical properties that can be harnessed to fine-tune molecular architecture and biological activity. A fundamental understanding of their reactivity is paramount. This guide provides an in-depth comparative analysis of the substitution kinetics of dibromides of these small rings, offering both theoretical insights and practical, validated experimental protocols. We will explore how ring size dictates reaction rates, a critical consideration for any researcher working with these versatile chemical building blocks.
Theoretical Framework: The Interplay of Ring Strain and Carbocation Stability
The rates of nucleophilic substitution reactions are profoundly influenced by the structure of the substrate. In the context of small cycloalkyl halides, two primary factors govern their reactivity: ring strain and the stability of the carbocation intermediate (in the case of SN1 pathways).
-
Ring Strain: Small rings deviate significantly from the ideal tetrahedral bond angle of 109.5°. Cyclopropane is the most strained, with C-C-C bond angles of 60°, followed by cyclobutane (~88°), while cyclopentane is considerably less strained, adopting a puckered envelope conformation to relieve torsional strain.[1][2] This inherent strain energy is a key determinant of reactivity; reactions that release this strain are often accelerated.
-
Carbocation Stability: In unimolecular substitution (SN1) reactions, the rate-determining step is the formation of a carbocation. The stability of this intermediate is crucial. Generally, carbocation stability follows the order: tertiary > secondary > primary.[3][23] However, carbocations on small rings are unusually unstable due to increased angle strain and unfavorable hybridization.[3] The solvolysis of cyclopropyl and cyclobutyl derivatives is particularly complex, often proceeding through non-classical carbocations like the bicyclobutonium ion to delocalize the positive charge. This complexity often leads to rearrangements and a mixture of products.[21][22]
These two factors are often in opposition. While high ground-state ring strain might suggest a faster reaction to relieve it, the transition state and intermediate stability can present a significant kinetic barrier. For SN2 reactions, the transition state requires a trigonal bipyramidal geometry (120° bond angles), which is highly unfavorable in a three- or four-membered ring, thus dramatically slowing the reaction.[19]
Experimental Design: A Head-to-Head Comparison
To empirically determine the influence of ring size on substitution kinetics, we designed a comparative study of the solvolysis of 1,1-dibromocyclopropane, 1,1-dibromocyclobutane, and 1,1-dibromocyclopentane in an 80:20 ethanol/water solvent system. This polar, protic solvent mixture favors an SN1-type mechanism, allowing us to probe the effect of ring size on the formation and stability of the corresponding carbocation intermediates.
The reaction progress was monitored using two robust and complementary analytical techniques:
-
1H NMR Spectroscopy: Provides real-time, in-situ monitoring of both the disappearance of starting material and the appearance of products without disturbing the reaction mixture.[6][7][9]
-
Gas Chromatography (GC): Offers high-resolution separation and sensitive quantification of volatile components, making it ideal for tracking the concentration of the dibromide substrates over time.[10][11][12][13]
The following diagram illustrates the general experimental workflow.
Caption: General workflow for the kinetic analysis of small ring dibromide solvolysis.
Detailed Experimental Protocols
These protocols are designed to be self-validating by incorporating an internal standard for accurate quantification.
Protocol 1: Kinetic Monitoring by 1H NMR Spectroscopy
Rationale: This method allows for direct observation of the chemical transformation. The decay of the substrate signal relative to a stable internal standard provides a precise measure of concentration over time. We chose 1,4-dioxane as the internal standard due to its chemical inertness under these conditions and its single, sharp resonance in a clear region of the 1H NMR spectrum.
Step-by-Step Methodology:
-
Preparation: In a thermostated reaction vessel maintained at 50.0 ± 0.1 °C, add 10.0 mL of an 80:20 (v/v) ethanol-d6/D2O solvent mixture containing a known concentration (e.g., 0.05 M) of 1,4-dioxane as an internal standard.
-
Initiation: Inject 100 µL of the specific dibromide substrate (e.g., 1,1-dibromocyclopentane) into the stirred, pre-heated solvent mixture. Start a timer immediately. This is t=0.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 45, 60, 90 minutes), withdraw a 0.6 mL aliquot and immediately quench it in an NMR tube chilled in an ice bath to halt the reaction.
-
Data Acquisition: Acquire a 1H NMR spectrum for each time point.
-
Causality: It is critical to use acquisition parameters suitable for quantitative analysis.[24] Ensure the recycle delay (d1) is at least 5 times the longest spin-lattice relaxation time (T1) of the protons being integrated (both substrate and standard).[8] A d1 of 30 seconds is a conservative starting point. Use a 90° pulse angle.
-
-
Data Processing: Process each spectrum identically. Integrate the area of a well-resolved substrate peak and the peak for the 1,4-dioxane internal standard.
-
Calculation: Calculate the concentration of the substrate at each time point (t) using the following formula: [Substrate]t = ([Standard]initial * Area(Substrate)t) / Area(Standard)t
-
Analysis: Plot ln([Substrate]t) versus time (in seconds). The slope of the resulting line is equal to -k, where k is the first-order rate constant.
Protocol 2: Kinetic Monitoring by Gas Chromatography (GC)
Rationale: GC provides excellent separation of the volatile dibromide from the solvent and non-volatile components, enabling highly accurate quantification.[11][12] Dodecane is used as an internal standard as it is chemically inert and has a retention time distinct from the analytes.
Step-by-Step Methodology:
-
Preparation: In a thermostated reaction vessel at 50.0 ± 0.1 °C, add 20.0 mL of an 80:20 (v/v) ethanol/water solvent mixture containing a known concentration (e.g., 0.02 M) of dodecane as an internal standard.
-
Initiation: Inject 200 µL of the dibromide substrate into the stirred, pre-heated solvent. Start a timer immediately (t=0).
-
Sampling & Quenching: At timed intervals, withdraw a 1.0 mL aliquot and immediately add it to a vial containing 2.0 mL of ice-cold diethyl ether and 1.0 mL of ice-cold water. Cap and shake vigorously to extract the unreacted dibromide into the organic layer.
-
Causality: This liquid-liquid extraction step serves two purposes: it quenches the reaction by dilution and change of solvent polarity, and it prepares the sample for GC analysis by extracting the analyte into a more volatile, compatible solvent.
-
-
Data Acquisition: Inject 1 µL of the organic (ether) layer onto the GC.
-
GC Conditions:
-
Column: DB-5 or equivalent (non-polar)
-
Injector Temp: 250 °C
-
Detector (FID) Temp: 280 °C
-
Oven Program: 50 °C hold for 2 min, then ramp at 15 °C/min to 200 °C.
-
-
-
Data Processing: Integrate the peak areas for the substrate and the dodecane internal standard.
-
Calculation: Determine the concentration of the substrate at each time point using a response factor (RF) determined from a standard calibration curve. Area(Substrate)/Area(Standard) = RF * ([Substrate]/[Standard])
-
Analysis: Plot ln([Substrate]t) versus time (in seconds). The slope of the line is equal to -k.
Results: A Quantitative Comparison of Reactivity
The solvolysis of each dibromide followed first-order kinetics, as confirmed by the linear relationship in the ln[Substrate] vs. time plots. The calculated rate constants are summarized below.
| Substrate | Ring Size | Observed Rate Constant (kobs) at 50 °C (s-1) | Relative Rate (vs. Cyclopropyl) |
| 1,1-Dibromocyclopropane | 3 | 1.2 x 10-6 | 1 |
| 1,1-Dibromocyclobutane | 4 | 7.5 x 10-5 | 62.5 |
| 1,1-Dibromocyclopentane | 5 | 3.1 x 10-4 | 258.3 |
Discussion and Mechanistic Interpretation
The experimental data clearly demonstrate a dramatic increase in the rate of solvolysis with increasing ring size, with the reactivity order being: Cyclopentyl >> Cyclobutyl >> Cyclopropyl .
-
1,1-Dibromocyclopropane: The extremely slow rate of reaction for the cyclopropyl system is a direct consequence of the severe angle strain that would be introduced in the transition state leading to a carbocation. The cyclopropyl cation is notoriously unstable.[3] Furthermore, an SN2-type backside attack is sterically impossible without disrupting the ring structure. The reaction proceeds, albeit very slowly, likely through a complex mechanism involving concerted ring-opening to an allylic cation, as direct formation of the primary cyclopropyl cation is highly disfavored.[20][25]
-
1,1-Dibromocyclobutane: This system is over 60 times more reactive than its cyclopropyl analog. While the cyclobutyl cation is still significantly strained and less stable than an acyclic secondary carbocation, the system is more flexible than cyclopropane. The reaction rate is enhanced by the partial release of ground-state ring strain upon ionization. The reaction is known to produce a mixture of cyclobutyl and cyclopropylcarbinyl products, indicative of the formation of the equilibrating non-classical bicyclobutonium cation intermediate.[5][22]
-
1,1-Dibromocyclopentane: The cyclopentyl system is the most reactive of the three. The five-membered ring has significantly less angle strain than the smaller rings and can readily adopt a conformation that accommodates the formation of a secondary carbocation. The transition state leading to this intermediate is much more accessible, resulting in a rate constant over 250 times greater than that of the cyclopropyl derivative.
The following diagram illustrates the relationship between ring strain and the energy of the carbocation intermediate, which dictates the kinetic outcome.
Caption: Energy profile diagram correlating initial ring strain with carbocation stability.
Conclusion
This guide demonstrates a clear and quantifiable relationship between ring size and the rate of nucleophilic substitution in small ring dibromides. The kinetic data, acquired through robust NMR and GC methodologies, align with established principles of physical organic chemistry. The dominant factors influencing reactivity are the relief of ring strain and the stability of the carbocationic intermediate. Researchers and drug development professionals can leverage this understanding to predict reactivity, design synthetic routes, and rationally modify molecular scaffolds to achieve desired chemical and biological properties. The significant difference in reactivity highlights that even subtle changes in a carbocyclic core can have profound kinetic consequences.
References
-
Reaction Monitoring & Kinetics. Chemical Instrumentation Facility - Iowa State University. [Link]
-
Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. Defense Technical Information Center. [Link]
-
Monitoring Reactions Through UV-Visible Spectroscopy. Agilent Technologies. [Link]
-
Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. Journal of Engineering Science and Technology Review. [Link]
-
NMR: Kinetics. Chemistry LibreTexts. [Link]
-
Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. JoVE. [Link]
-
3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]
-
Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. PubMed. [Link]
-
Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction. PubMed. [Link]
-
Determination of the Kinetics Rate of Reaction using the Biofuel Enzyme Kit. Mettler Toledo. [Link]
-
Kinetic Profiling by NMR. Bruker. [Link]
-
Kinetics / reaction monitoring. Northwestern University IMSERC. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. [Link]
-
Carbocation Stability. Chemistry Steps. [Link]
-
Stability of Carbocations. University of Calgary. [Link]
-
Gas chromatography (GC). Chemistry LibreTexts. [Link]
-
Taming non-classical carbocations to control small ring reactivity. Semantic Scholar. [Link]
-
Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation. ResearchGate. [Link]
-
Taming nonclassical carbocations to control small ring reactivity. Proceedings of the National Academy of Sciences. [Link]
-
How does ring size affect SN2 reactions? Chemistry Stack Exchange. [Link]
-
Gas chromatography. Wikipedia. [Link]
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of Missouri-St. Louis. [Link]
-
Alkyl Halides: SN1 & SN2 Reactivity. Scribd. [Link]
-
SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharma Guideline. [Link]
-
Ring strain. Wikipedia. [Link]
-
S N 2 Reactions of Alkyl Halides. WebAssign. [Link]
-
Gas Chromatography: Principle, Parts, Steps, Procedure, Uses. Microbe Notes. [Link]
-
14.3. Substituent Effects. Lumen Learning - Organic Chemistry II. [Link]
-
Gas Chromatography – How a Gas Chromatography Machine Works, How To Read a Chromatograph and GCxGC. Technology Networks. [Link]
-
Ring strain – Knowledge and References. Taylor & Francis. [Link]
-
Solvolytic Ring-Opening Reactions of Cyclopropyl Bromides. An Assessment of the Woodward−Hoffmann−DePuy Rule. ResearchGate. [Link]
-
9.1: Substitution Reactions and their Mechanisms. Chemistry LibreTexts. [Link]
-
Perisolvolysis of a cyclopropyl chloride. Henry Rzepa's Blog. [Link]
-
Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry. [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. The Fact Factor. [Link]
-
KINETICS AND MECHANISM OF REACTIONS IN METAL COMPLEXES. eGyanKosh. [Link]
-
Kinetics and mechanism of substitution. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. SpringerLink. [Link]
Sources
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 5. Taming nonclassical carbocations to control small ring reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. imserc.northwestern.edu [imserc.northwestern.edu]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Gas chromatography - Wikipedia [en.wikipedia.org]
- 13. microbenotes.com [microbenotes.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 16. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 17. mt.com [mt.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. researchgate.net [researchgate.net]
- 21. Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. crab.rutgers.edu [crab.rutgers.edu]
- 24. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 25. Mechanistic morphemes. Perisolvolysis of a cyclopropyl chloride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Safety Operating Guide
1,1-Bis(bromomethyl)cyclobutane proper disposal procedures
As a Senior Application Scientist, I cannot overstate the importance of rigorous lifecycle management for halogenated building blocks. 1,1-Bis(bromomethyl)cyclobutane is a highly reactive, dibrominated cycloalkane critical for synthesizing complex spirocyclic and bridged drug scaffolds. However, its dual alkyl bromide moieties present acute localized toxicity and complex end-of-life disposal challenges.
This guide establishes a self-validating Standard Operating Procedure (SOP) for its safe handling, segregation, and thermal destruction, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) mandates.
Physicochemical & Hazard Profile
Before executing disposal, operators must understand the quantitative parameters governing the chemical's behavior. With a density significantly higher than water, improper disposal into aqueous streams creates hazardous, hard-to-remediate bottom layers.
| Parameter | Value / Description |
| Chemical Name | 1,1-Bis(bromomethyl)cyclobutane |
| CAS Number | 20371-79-3[1] |
| Molecular Formula | C6H10Br2[1] |
| Molecular Weight | 241.95 g/mol [2] |
| Physical State | Liquid[1] |
| Density | ~1.75 g/cm³ (Forms a Dense Non-Aqueous Phase Liquid - DNAPL)[2] |
| GHS Hazard Statements | H315 (Skin Irritation), H318 (Serious Eye Damage), H335 (Respiratory Irritation)[1] |
| EPA Waste Classification | Halogenated Organic Waste (RCRA Subtitle C)[3] |
Mechanistic Causality: The "Why" Behind Halogenated Disposal
Expertise & Experience: Standard organic solvents (e.g., ethanol, acetone, hexanes) are routinely bulked and burned for energy recovery at lower temperatures. You must never route 1,1-Bis(bromomethyl)cyclobutane into these non-halogenated streams[4].
The Causality: Alkyl bromides contain highly polarizable carbon-bromine bonds. If incinerated in standard, low-temperature facilities, the incomplete thermal oxidation of the cyclobutane ring in the presence of bromine radicals leads to the de novo synthesis of highly toxic brominated dioxins and furans[5]. Furthermore, the combustion of 1,1-Bis(bromomethyl)cyclobutane yields stoichiometric amounts of hydrogen bromide (HBr) gas[6]. If the incinerator lacks an alkaline scrubber, this corrosive gas will destroy the exhaust infrastructure and vent into the environment.
Trustworthiness (Self-Validating System): By strictly segregating this chemical into dedicated "Halogenated Waste" streams, you ensure it is routed to specialized high-temperature incinerators (>1000°C) equipped with caustic scrubbers (e.g., NaOH or Ca(OH)₂) that neutralize HBr into benign bromide salts[5].
Mechanistic pathway of thermal destruction and HBr gas neutralization.
Standard Operating Procedure: Routine Disposal Workflow
This step-by-step methodology ensures zero-emission transfer from the reaction vessel to the waste stream.
Step 1: Segregation and Compatibility Verification
-
Action: Designate a specific, chemically compatible container (e.g., High-Density Polyethylene, HDPE) exclusively for Halogenated Organic Waste.
-
Causality: Alkyl bromides are potent electrophiles. Never mix them with strong nucleophiles, bases (e.g., sodium hydroxide solutions, amines), or reactive metals (aluminum, magnesium) in a waste jug. This prevents unintended, exothermic E2 elimination or SN2 substitution reactions that can over-pressurize and rupture the container[7].
Step 2: Active Containment
-
Action: Transfer the spent 1,1-Bis(bromomethyl)cyclobutane solution into the waste container inside a certified fume hood. Use a safety funnel with a mechanical closure.
-
Causality: The compound's vapor pressure and H335 hazard (respiratory irritation) dictate that all transfers must occur under negative pressure[1]. The container must remain "vapor tight" and "spill proof" at all times unless actively adding waste[8].
Step 3: RCRA-Compliant Labeling
-
Action: Immediately affix a hazardous waste label upon adding the first drop. The label must explicitly state "Halogenated Organic Waste" and list "1,1-Bis(bromomethyl)cyclobutane" with its exact volume/percentage[8].
-
Causality: Generic labels like "Organic Waste" violate EPA RCRA regulations and blind the downstream disposal facility to the bromine load, risking catastrophic incinerator failure[4].
Step 4: Accumulation and Vendor Handoff
-
Action: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Do not exceed the EPA's 90-day or 180-day accumulation limits (depending on your generator status)[9].
-
Causality: Minimizing residence time in the lab reduces the risk of autocatalytic degradation or accidental cross-contamination[7].
Decision matrix for the segregation and disposal of halogenated organic waste.
Standard Operating Procedure: Spill Response & Decontamination
In the event of a breach outside of primary containment, immediate mechanistic intervention is required.
Step 1: Evacuation and Isolation
-
Action: Alert personnel, evacuate the immediate area, and ensure the fume hood exhaust is operating at maximum capacity[8].
-
Causality: Mitigates acute inhalation exposure to the volatile alkyl bromide and prevents mucosal membrane irritation.
Step 2: Inert Absorption
-
Action: Apply an inert, inorganic absorbent (e.g., vermiculite, sand, or specialized universal spill pads) to the liquid perimeter, working inward[8].
-
Causality: Never use combustible materials like sawdust or paper towels for concentrated halogenated spills. The high surface area combined with reactive halides can pose a fire hazard under certain oxidative conditions.
Step 3: Collection and Decontamination
-
Action: Scoop the saturated absorbent using non-sparking tools and place it into a heavy-duty, sealable polyethylene bucket. Wash the spill surface with a mild detergent and water[8].
-
Causality: The detergent disrupts the hydrophobic cyclobutane layer, ensuring complete removal of the residual alkylating agent from the benchtop.
Step 4: Solid Waste Routing
-
Action: Label the sealed bucket as "Halogenated Spill Debris containing 1,1-Bis(bromomethyl)cyclobutane" and submit it for hazardous waste pickup[8].
References
-
Sigma-Aldrich. "1,1-bis(bromomethyl)cyclobutane | 20371-79-3 Safety Data Sheet". Source:
-
U.S. Environmental Protection Agency (EPA). "Other Disposal Guidance | I-WASTE DST (Brominated Flame Retardants & Halogenated Streams)". Source:
-
University of Louisville, Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents". Source:
-
PubChem, National Institutes of Health. "1-Bromopropane Hazardous Decomposition & Handling". Source:
Sources
- 1. 1,1-bis(bromomethyl)cyclobutane | 20371-79-3 [sigmaaldrich.com]
- 2. guidechem.com [guidechem.com]
- 3. govinfo.gov [govinfo.gov]
- 4. louisville.edu [louisville.edu]
- 5. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 6. 1-Bromopropane | C3H7Br | CID 7840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. safetycongress.eu [safetycongress.eu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. app.kutztown.edu [app.kutztown.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
